1-Acetyl-6-aminoindoline
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87623. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-(6-amino-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZKZWIQDVEDCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293172 | |
| Record name | 1-Acetyl-6-aminoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62368-29-0 | |
| Record name | 62368-29-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Acetyl-6-aminoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Acetyl-6-aminoindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Acetyl-6-aminoindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-6-aminoindoline is a key chemical intermediate with significant applications in medicinal chemistry and materials science. Its unique structural features, comprising an acetylated indoline core with an amino functional group, make it a versatile building block for the synthesis of a wide range of bioactive molecules, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, purification, and spectral characteristics. Furthermore, it delves into its potential pharmacological relevance, specifically as a precursor for serotonin receptor agonists, and outlines a putative signaling pathway. Detailed experimental protocols and structured data tables are provided to facilitate its use in research and development.
Chemical and Physical Properties
This compound is a stable organic compound, typically appearing as a pale yellow to brown solid.[1] Its core structure consists of a bicyclic indoline moiety, acetylated at the nitrogen atom of the five-membered ring and substituted with an amino group at the 6-position of the benzene ring.
General Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O | [1][2] |
| Molecular Weight | 176.22 g/mol | [1][2] |
| Appearance | Pale yellow to brown solid | [1] |
| Melting Point | 185-190 °C | [1] |
| CAS Number | 62368-29-0 | [1][2] |
Solubility
Specific solubility data for this compound is not extensively reported in the literature. However, based on its structure, it is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), and sparingly soluble in water.
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available indoline derivative. A general synthetic route involves nitration, followed by acetylation and subsequent reduction of the nitro group.[2]
Synthetic Workflow
A plausible synthetic workflow for the preparation of this compound is depicted below.
Caption: Synthetic route to this compound.
Experimental Protocols
The following are detailed experimental protocols adapted from procedures for structurally similar compounds.[2]
Step 1: Nitration of Indoline to form 6-Nitroindoline
-
In a round-bottom flask cooled in an ice-salt bath, slowly add indoline to a stirred solution of concentrated sulfuric acid, maintaining the temperature below 5 °C.
-
To this solution, add a mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-nitroindoline.
Step 2: Acetylation of 6-Nitroindoline to form 1-Acetyl-6-nitroindoline
-
Dissolve 6-nitroindoline in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, for example, triethylamine or pyridine, to the solution.
-
Cool the mixture in an ice bath and add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain 1-Acetyl-6-nitroindoline.
Step 3: Reduction of 1-Acetyl-6-nitroindoline to form this compound
-
Dissolve 1-Acetyl-6-nitroindoline in a solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 40-50 psi.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified by one of the following methods:
-
Column Chromatography: Utilize a silica gel column with a gradient elution system, such as ethyl acetate in hexanes, to separate the desired product from impurities.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or isopropanol) and allow it to cool slowly to form crystals of pure this compound.
Spectral Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are summarized below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, indolinic, and acetyl protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (C4, C5, C7) | 6.5 - 7.5 | m |
| Indoline-CH₂ (C2) | ~4.0 | t |
| Indoline-CH₂ (C3) | ~3.0 | t |
| Acetyl-CH₃ | ~2.2 | s |
| Amino-NH₂ | ~3.5 | br s |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~168 |
| Aromatic-C (C3a, C7a) | 125 - 145 |
| Aromatic-C (C4, C5, C7) | 110 - 130 |
| Aromatic-C (C6-NH₂) | ~140 |
| Indoline-CH₂ (C2) | ~48 |
| Indoline-CH₂ (C3) | ~28 |
| Acetyl-CH₃ | ~24 |
Mass Spectrometry
The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.
| Ion | Expected m/z |
| [M]⁺ | 176.22 |
| [M+H]⁺ | 177.23 |
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the acetyl group (CH₃CO, 43 Da) and potentially cleavage of the indoline ring.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3400 - 3250 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O Stretch (Amide) | 1680 - 1630 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |
| C-N Stretch | 1350 - 1000 | Medium |
Pharmacological Relevance and Potential Signaling Pathways
This compound serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. The indoline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.
Role as a Precursor for Serotonin Receptor Agonists
Derivatives of aminoindoline have been extensively explored as ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors. Specifically, they have shown promise as agonists for the 5-HT₂C and 5-HT₁D receptor subtypes, which are implicated in the regulation of mood, appetite, and cognition.[3] The 6-amino group of this compound provides a key handle for further chemical modifications to introduce pharmacophores that can enhance binding affinity and selectivity for these receptors.
Putative Signaling Pathway
Given its role as a precursor to 5-HT receptor agonists, a potential signaling pathway that could be modulated by derivatives of this compound is the G-protein coupled receptor (GPCR) cascade associated with 5-HT receptors. For instance, activation of the 5-HT₂C receptor, which is coupled to Gq/11 proteins, would lead to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then trigger downstream signaling events, including the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to a cellular response.
Caption: Putative signaling pathway for 5-HT₂C receptor agonists derived from this compound.
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the development of novel pharmaceuticals and advanced materials. This technical guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route with purification protocols, and predicted spectral data to aid in its characterization. Furthermore, the exploration of its pharmacological relevance as a precursor to serotonin receptor agonists and a putative signaling pathway highlights its importance for researchers in drug discovery. The structured data and detailed methodologies presented herein are intended to serve as a valuable resource for scientists and professionals working with this important compound.
References
1-Acetyl-6-aminoindoline CAS number 62368-29-0
An In-Depth Technical Guide to 1-Acetyl-6-aminoindoline (CAS: 62368-29-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile heterocyclic compound recognized for its utility as a key intermediate and building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring an acetyl group attached to an aminoindoline moiety, makes it a valuable precursor for the development of complex bioactive molecules and novel pharmaceuticals, particularly in research targeting neurological disorders.[1] This document provides a comprehensive technical overview of this compound, covering its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in various research and industrial fields, including pharmaceuticals and dye production.[1]
Chemical and Physical Properties
This compound is typically a pale yellow to brown solid powder under standard conditions.[1][2] It is essential for researchers to be aware of its properties for proper handling, storage, and application in experimental settings.
| Property | Data | Reference(s) |
| CAS Number | 62368-29-0 | [1][3][][5] |
| Molecular Formula | C₁₀H₁₂N₂O | [1][3][5][6] |
| Molecular Weight | 176.22 g/mol | [1][5][6] |
| Melting Point | 179-190 °C | [1][2][7] |
| Appearance | Pale yellow to brown solid/powder | [1][2] |
| Synonyms | 1-(6-amino-2,3-dihydro-indol-1-yl)-ethanone, 1-Acetyl-6-amino-2,3-dihydroindole, 1-Acetylindolin-6-amine | [1][3][7] |
| Storage Conditions | Store at 0-8 °C in a dry, sealed place | [1][2][5] |
Synthesis and Experimental Protocols
The primary synthesis route to this compound involves the N-acetylation of 6-aminoindoline. Acetylation is a fundamental reaction in organic synthesis used to introduce an acetyl group into a compound, often to act as a protecting group for amines.[8][9]
General Acetylation Workflow
The diagram below illustrates the general chemical transformation for the synthesis of this compound.
Detailed Experimental Protocol: N-Acetylation of 6-Aminoindoline
This protocol is based on standard amine acylation methodologies described in the literature.[10][11]
Objective: To synthesize this compound by acetylating the free amine of the indoline ring.
Materials:
-
6-Aminoindoline (starting material)
-
Acetyl chloride or Acetic anhydride (acetylating agent)[10]
-
Dichloromethane (DCM), Dimethylformamide (DMF), or Dimethylacetamide (DMAC) (solvent)[10]
-
N,N-Diisopropylethylamine (DIEA) (non-nucleophilic base)[10]
-
4-Dimethylaminopyridine (DMAP) (catalyst)[10]
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve 1 equivalent of 6-aminoindoline in a suitable solvent (e.g., DCM).
-
Addition of Base and Catalyst: Add 1.1 to 1.5 equivalents of DIEA and a catalytic amount of DMAP (e.g., 0.1 equivalents) to the solution while stirring.
-
Addition of Acetylating Agent: Slowly add 1.1 equivalents of acetyl chloride or acetic anhydride to the reaction mixture at room temperature.[10]
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent used for the reaction.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by column chromatography to yield pure this compound.
Applications and Biological Relevance
This compound is not typically an end-product but rather a crucial intermediate. Its bifunctional nature (a secondary amine within the ring and a primary aromatic amine that is acetylated) allows for diverse chemical modifications.
Role as a Pharmaceutical Building Block
The compound serves as a versatile scaffold in drug discovery.[1] Its structure is a component of more complex molecules designed to interact with biological targets. The indoline core is found in various bioactive compounds, and modifications at the 1-acetyl and 6-amino positions can be used to tune a molecule's pharmacological properties. It is particularly noted for its use in synthesizing compounds for neurological disorders.[1]
Other Industrial Applications
-
Dye and Pigment Production: The chromophoric properties of the aminoindoline structure make it a useful intermediate in the synthesis of stable and vibrant colorants for textiles and other materials.[1]
-
Material Science: Its stability and reactivity are attractive for applications in the development of novel organic electronic materials.[1]
Standard Research Workflow
The utilization of this compound in a research context, from synthesis to biological evaluation, follows a structured workflow.
Conclusion
This compound (CAS 62368-29-0) is a compound of significant interest to the scientific community, particularly in medicinal chemistry and material science. Its well-defined properties and established synthesis protocols make it a reliable building block for creating complex molecular architectures.[1] For professionals in drug development, it represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its applications in the dye industry further underscore its versatility.[1] This guide provides the core technical information necessary for its effective and safe utilization in a laboratory and research setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 62368-29-0 [m.chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 5. CAS 62368-29-0 | this compound - Synblock [synblock.com]
- 6. scbt.com [scbt.com]
- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 8. Acetylation - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide to 1-Acetyl-6-aminoindoline: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-6-aminoindoline is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features make it a valuable building block for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed potential synthetic pathway, and its applications in the development of novel therapeutics, particularly in the realm of neuroscience.
Core Molecular Data
This compound is a derivative of indoline, characterized by an acetyl group at the first position and an amino group at the sixth position of the indoline ring structure.
| Property | Value | Source(s) |
| Molecular Formula | C10H12N2O | [1][2][3] |
| Molecular Weight | 176.22 g/mol | [1][2][4] |
| CAS Number | 62368-29-0 | [1][2][5] |
| Appearance | Pale yellow to brown solid/powder | [2][4] |
| Melting Point | 179-190 °C | [2][4][5] |
| Storage Conditions | 0-8 °C, in a dry, sealed place | [1][2][4] |
Synthetic Pathway and Experimental Protocol
The synthesis of this compound can be achieved through a multi-step process, beginning with the appropriate indoline precursor. While a specific, publicly available, step-by-step protocol for this exact molecule is not readily found, a general and robust synthetic strategy can be inferred from patents detailing the synthesis of structurally similar compounds, such as 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole. The following is a proposed experimental protocol based on these established methods.
General Synthetic Scheme
The synthesis involves the nitration of an acetylated indoline, followed by the reduction of the nitro group to an amine.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Acetylation of Indoline
-
To a solution of indoline in a suitable solvent such as dichloromethane (DCM), add an equimolar amount of a base like triethylamine (TEA).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-acetylindoline.
Step 2: Nitration of 1-Acetylindoline
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.
-
Slowly add 1-acetylindoline to the cooled nitrating mixture, ensuring the temperature does not exceed 5-10 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 1-acetyl-6-nitroindoline.
Step 3: Reduction of 1-Acetyl-6-nitroindoline
-
Dissolve 1-acetyl-6-nitroindoline in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation (H2 gas) in a Parr apparatus or using a hydrogen balloon at room temperature and atmospheric pressure.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. The indoline and aminoindoline scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.
Role in Neuroscience Research
The primary application of this compound is in the development of drugs targeting the central nervous system (CNS). Indole-based compounds are known to modulate various molecular targets implicated in neurodegenerative disorders.[5] The structural framework of this compound provides a versatile platform for the synthesis of compounds that can be evaluated as potential treatments for conditions such as Alzheimer's and Parkinson's disease.
Utility in Organic Synthesis
Beyond neuroscience, this compound is a versatile building block in organic synthesis. It can be utilized in the creation of complex molecular architectures for various therapeutic areas, including anti-inflammatory and anti-cancer agents. The amino group provides a reactive handle for further functionalization, allowing for the generation of diverse chemical libraries for high-throughput screening.
Caption: General drug discovery workflow utilizing this compound.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified with GHS pictogram GHS07 (Warning) and has hazard statements H302 (Harmful if swallowed) and H319 (Causes serious eye irritation).[1] Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1] This compound is intended for research and development purposes only and is not for direct human use.[1]
Conclusion
This compound is a molecule with significant potential in the field of drug discovery and organic synthesis. Its defined chemical properties and versatile reactivity make it an important intermediate for the development of novel therapeutics. This guide provides a foundational understanding of its synthesis and applications, highlighting its role in advancing pharmaceutical research.
References
- 1. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. New Compound Stops Brain Cell Degeneration In Alzheimer's Disease - BioSpace [biospace.com]
- 4. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]
- 5. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1-Acetyl-6-aminoindoline from 6-aminoindoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-acetyl-6-aminoindoline from 6-aminoindoline. Due to the absence of a publicly available, detailed experimental protocol for this specific transformation, this document outlines a plausible and robust synthetic method based on established chemical principles for the acetylation of aromatic amines. This guide includes key physical and chemical data, a detailed experimental protocol, and workflow diagrams to support researchers in the preparation of this valuable chemical intermediate.
Introduction
This compound is a key building block in medicinal chemistry and drug discovery, serving as a precursor for the synthesis of a variety of biologically active molecules. The indoline scaffold is a privileged structure in numerous pharmaceuticals, and the presence of an acetyl group at the 1-position and an amino group at the 6-position offers versatile handles for further chemical modifications. This guide details the direct N-acetylation of 6-aminoindoline, a fundamental transformation for the synthesis of this important intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1.
Table 1: Physicochemical Data of 6-Aminoindoline and this compound
| Property | 6-Aminoindoline (Starting Material) | This compound (Product) |
| Molecular Formula | C₈H₁₀N₂ | C₁₀H₁₂N₂O[1] |
| Molecular Weight | 134.18 g/mol | 176.22 g/mol [1] |
| Appearance | - | Pale yellow to brown solid[2] |
| Melting Point | - | 179-190 °C[2][3] |
| CAS Number | 6960-53-8 | 62368-29-0[1] |
Synthetic Protocol: Acetylation of 6-Aminoindoline
The following protocol describes the N-acetylation of 6-aminoindoline using acetic anhydride. This method is based on standard procedures for the acetylation of aromatic amines and is expected to provide a high yield of the desired product.
3.1. Materials and Reagents
-
6-Aminoindoline
-
Acetic Anhydride (Ac₂O)
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable eluents)
3.2. Experimental Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-aminoindoline (1.0 eq) in anhydrous dichloromethane (DCM). The concentration should be approximately 0.1-0.5 M.
-
Addition of Base: To the solution, add pyridine (1.5-2.0 eq). Cool the mixture to 0 °C in an ice bath.
-
Acetylation: Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the cooled, stirring solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl to remove pyridine, followed by saturated aqueous NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization or silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
3.3. Characterization
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to the acetyl protons, the aromatic protons, and the protons of the indoline ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the acetyl group, the aromatic carbons, and the carbons of the indoline core. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight (176.22 g/mol ). |
| Melting Point | 179-190 °C[2][3] |
Diagrams
4.1. Synthesis Reaction
Caption: Reaction scheme for the synthesis of this compound.
4.2. Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the peer-reviewed literature detailing the involvement of this compound in any particular signaling pathways. While the broader class of indole derivatives is known to possess a wide range of biological activities, the specific biological functions of this compound remain an area for future investigation. Its utility is primarily established as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Conclusion
The synthesis of this compound from 6-aminoindoline is a straightforward and efficient chemical transformation. This guide provides a robust, albeit generalized, protocol for its preparation, which can be optimized and adapted by researchers. The resulting product is a valuable building block for the development of novel therapeutics and other functional molecules. Further research is warranted to elucidate the specific biological activities and potential signaling pathway interactions of this compound.
References
Spectroscopic Profile of 1-Acetyl-6-aminoindoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Acetyl-6-aminoindoline. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of predicted data, analysis based on analogous compounds, and general experimental protocols. This information is intended to serve as a valuable resource for the synthesis, identification, and characterization of this compound in a research and development setting.
Chemical Structure and Properties
-
IUPAC Name: 1-(6-amino-2,3-dihydro-1H-indol-1-yl)ethanone
-
Molecular Formula: C₁₀H₁₂N₂O[1]
-
Monoisotopic Mass: 176.09496 g/mol [1]
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented in Table 1, based on data from PubChem.[1]
Table 1: Predicted Mass Spectrometry Data for this compound [1]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 177.10224 |
| [M+Na]⁺ | 199.08418 |
| [M-H]⁻ | 175.08768 |
| [M+NH₄]⁺ | 194.12878 |
| [M+K]⁺ | 215.05812 |
| [M]⁺ | 176.09441 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Although specific experimental data for this compound is unavailable, expected chemical shifts for ¹H and ¹³C NMR can be estimated based on the analysis of its structural components: an acetyl group, a dihydroindole ring system, and an amino group attached to the aromatic ring.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| CH₃ (Acetyl) | 2.0 - 2.3 | Singlet | Typical range for an N-acetyl group. |
| CH₂ (Indoline C2) | ~3.0 - 3.3 | Triplet | Aliphatic protons adjacent to a nitrogen atom. |
| CH₂ (Indoline C3) | ~4.0 - 4.3 | Triplet | Aliphatic protons adjacent to an aromatic ring and nitrogen. |
| NH₂ (Amino) | 3.5 - 5.0 | Broad Singlet | Chemical shift can vary with solvent and concentration. |
| Aromatic CH | 6.5 - 7.5 | Multiplet | Protons on the benzene ring of the indoline system. |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| CH₃ (Acetyl) | 20 - 25 |
| C=O (Acetyl) | 168 - 172 |
| CH₂ (Indoline C2) | 45 - 55 |
| CH₂ (Indoline C3) | 25 - 35 |
| Aromatic C (non-substituted) | 110 - 130 |
| Aromatic C (substituted) | 130 - 150 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The expected IR absorption bands for this compound are listed in Table 4.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Medium (two bands) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide) | 1630 - 1680 | Strong |
| N-H Bend (Amino) | 1590 - 1650 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
Experimental Protocols
Detailed experimental procedures for the synthesis and spectroscopic analysis of this compound are not explicitly published. However, a general synthetic route can be inferred from procedures for analogous compounds, and standard spectroscopic methods are applicable.
Synthesis of this compound
A plausible synthetic route to this compound involves a multi-step process starting from indoline. A general procedure, adapted from the synthesis of a similar compound, is outlined below.
-
Nitration of Indoline: Indoline is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperatures to introduce a nitro group onto the aromatic ring, predominantly at the 6-position.
-
Acetylation of 6-Nitroindoline: The secondary amine of 6-nitroindoline is acetylated using an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base to yield 1-acetyl-6-nitroindoline.
-
Reduction of the Nitro Group: The nitro group of 1-acetyl-6-nitroindoline is reduced to an amino group. This can be achieved through catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or with other reducing agents like tin(II) chloride in hydrochloric acid.
-
Purification: The final product, this compound, is purified using standard techniques such as recrystallization or column chromatography.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
-
Sample Preparation: A small amount of the purified compound is dissolved in an appropriate solvent. For NMR, deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used. For IR, the sample can be analyzed as a thin film, a KBr pellet, or in solution. For MS, the sample is introduced into the instrument, often in a volatile solvent.
-
Data Acquisition: The prepared sample is analyzed using mass spectrometry, ¹H and ¹³C NMR spectroscopy, and infrared spectroscopy.
-
Data Analysis and Interpretation: The obtained spectra are analyzed to confirm the molecular weight (MS), identify the functional groups present (IR), and elucidate the detailed molecular structure and connectivity of the atoms (NMR). The experimental data is then compared with the expected data to confirm the identity and purity of this compound.
References
Navigating the Solubility Landscape of 1-Acetyl-6-aminoindoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-6-aminoindoline is a versatile heterocyclic compound with significant potential in pharmaceutical development and organic synthesis.[1] A critical parameter influencing its application, from reaction kinetics to formulation, is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the predicted solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility profile. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this guide presents a qualitative solubility prediction based on its structural features and provides standardized methodologies for researchers to generate empirical data.
Introduction to this compound
This compound is a derivative of indoline, featuring an acetyl group at the 1-position and an amino group at the 6-position. This substitution pattern imparts a unique combination of polarity and hydrogen bonding capabilities, which are key determinants of its solubility. The presence of the aromatic ring, the amide functionality of the acetyl group, and the basic amino group suggest a nuanced solubility profile across different solvent classes. Understanding this profile is paramount for its effective use in medicinal chemistry as a building block for complex bioactive molecules.[1]
Predicted Solubility Profile
In the absence of specific experimental data, a qualitative prediction of solubility can be inferred from the compound's functional groups and general principles of solubility ("like dissolves like").
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble | The amino and acetyl groups can form hydrogen bonds with protic solvents. However, the nonpolar indoline core may limit extensive solubility in highly polar solvents like water. Solubility is expected to increase with decreasing polarity of the alcohol (e.g., more soluble in ethanol than in water). |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Soluble | These solvents can act as hydrogen bond acceptors for the amino group and can solvate the polar acetyl group and the indoline ring through dipole-dipole interactions. |
| Nonpolar | Hexane, Toluene | Insoluble | The significant polarity imparted by the amino and acetyl groups makes it unlikely to be soluble in nonpolar solvents. |
| Acidic (Aqueous) | 5% Hydrochloric Acid | Soluble | The basic amino group will be protonated to form a water-soluble salt.[2] |
| Basic (Aqueous) | 5% Sodium Hydroxide | Insoluble | The compound lacks acidic protons and is unlikely to react with a dilute base to form a soluble salt. |
Experimental Protocol for Solubility Determination
The following is a generalized, robust protocol for determining the solubility of an organic compound like this compound. This method is based on the principle of finding the point at which a saturated solution is formed.
Materials and Equipment
-
This compound (solid)
-
A selection of solvents (e.g., water, methanol, ethanol, DMF, DMSO, acetonitrile, hexane, toluene, 5% HCl, 5% NaOH)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure: The Shake-Flask Method
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to accelerate the separation of the solid and liquid phases.
-
Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred. Dilute the aliquot with a suitable solvent (in which the compound is freely soluble) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility as the concentration of the compound in the saturated solution, typically expressed in mg/mL or mol/L.
Qualitative Solubility Assessment
For a more rapid, qualitative assessment, a stepwise addition method can be employed.[2][3]
-
Add a small, weighed amount of this compound (e.g., 10 mg) to a test tube.
-
Add the solvent in small increments (e.g., 0.1 mL) with vigorous mixing after each addition.
-
Observe for complete dissolution. The approximate solubility can be categorized based on the volume of solvent required.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the solubility determination process.
Caption: Workflow for solubility determination of this compound.
Caption: Logic diagram for aqueous solubility classification.
Conclusion
While specific quantitative solubility data for this compound remains to be published, its molecular structure provides a solid basis for predicting its solubility behavior. The compound is anticipated to be soluble in polar aprotic and acidic aqueous solvents, and sparingly soluble in polar protic solvents. For researchers and drug development professionals, the provided experimental protocols offer a standardized approach to generating the precise solubility data necessary for advancing their work. This guide serves as a foundational resource for navigating the solubility landscape of this promising pharmaceutical intermediate.
References
An In-Depth Technical Guide to the Purity and Characterization of 1-Acetyl-6-aminoindoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and characterization of 1-Acetyl-6-aminoindoline, a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. This document outlines its physicochemical properties and provides detailed methodologies for its characterization, ensuring reliable and reproducible results in research and development settings.
Physicochemical Properties
This compound is a stable compound under recommended storage conditions. Its fundamental properties are summarized in the table below, compiled from various supplier and database sources.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O | [1] |
| Molecular Weight | 176.22 g/mol | [1] |
| Melting Point | 179-180 °C | [2] |
| Appearance | Pale yellow to brown solid | |
| Purity (Typical) | ≥97% | |
| Predicted logP | 0.6 | [1] |
| CAS Number | 62368-29-0 | [2] |
Analytical Characterization
A thorough analytical characterization is crucial to confirm the identity and purity of this compound. The following sections detail the experimental protocols for key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound. A validated reverse-phase HPLC method can effectively separate the main compound from potential impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an optional acid modifier like 0.1% formic acid for improved peak shape). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a accurately weighed sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound, confirming the connectivity of atoms within the molecule.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
¹H NMR Data Acquisition: Acquire proton NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse sequence.
Expected Chemical Shifts (Predicted): Note: These are predicted values and may vary slightly from experimental results.
-
¹H NMR (DMSO-d₆): Aromatic protons (δ 6.0-8.0 ppm), indoline CH₂ protons (δ 2.5-4.5 ppm), acetyl CH₃ protons (δ ~2.0 ppm), and amino NH₂ protons (a broad singlet).
-
¹³C NMR (DMSO-d₆): Carbonyl carbon (δ ~168 ppm), aromatic carbons (δ 100-150 ppm), indoline CH₂ carbons (δ 25-50 ppm), and acetyl CH₃ carbon (δ ~23 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Sample Infusion: Introduce the sample, dissolved in a suitable solvent like methanol or acetonitrile, directly into the ion source via a syringe pump.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
Expected Mass-to-Charge Ratios (m/z):
| Adduct | Predicted m/z |
| [M+H]⁺ | 177.10224 |
| [M+Na]⁺ | 199.08418 |
| [M+K]⁺ | 215.05812 |
| [M+NH₄]⁺ | 194.12878 |
| (Data predicted by PubChemLite)[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound molecule.
Experimental Protocol:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretching (amine) |
| 3100-3000 | Aromatic C-H stretching |
| 2950-2850 | Aliphatic C-H stretching |
| ~1640 | C=O stretching (amide) |
| 1600-1450 | Aromatic C=C stretching |
| ~1370 | C-N stretching |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values calculated from the molecular formula.
Experimental Protocol:
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: Accurately weigh a small amount of the dried sample.
-
Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, and N₂) are quantified.
Theoretical vs. Expected Results:
| Element | Theoretical % |
| Carbon (C) | 68.16% |
| Hydrogen (H) | 6.86% |
| Nitrogen (N) | 15.90% |
| Oxygen (O) | 9.08% |
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for the characterization and a general purification scheme for this compound.
Caption: Logical workflow for the comprehensive characterization of this compound.
Caption: General experimental workflow for the purification of this compound.
Conclusion
This technical guide provides a framework for the comprehensive purity assessment and characterization of this compound. Adherence to these detailed protocols will ensure the quality and consistency of this important chemical intermediate for its application in research and drug development. It is recommended that researchers consult specific literature or internal standard operating procedures for any application-specific requirements.
References
1-Acetyl-6-aminoindoline: A Technical Guide to its Synthesis and Role as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-6-aminoindoline is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably in the development of drugs targeting neurological disorders and in oncology.[1] While direct biological activity data for this compound is not extensively documented in publicly available literature, its significance lies in its role as a versatile building block for more complex bioactive molecules. This technical guide provides an in-depth overview of the synthetic pathways leading to this compound and its derivatives, with a focus on its application in the synthesis of the angiogenesis inhibitor, Motesanib. Detailed experimental protocols for key synthetic steps are provided, alongside structured data tables and workflow visualizations to facilitate understanding and replication.
Introduction
Indoline and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the indoline nucleus at various positions allows for the modulation of pharmacological properties. This compound, with its acetylated nitrogen at position 1 and an amino group at position 6, presents key reactive sites for further chemical modifications, making it a valuable precursor in multi-step organic synthesis.[1] Its utility is highlighted by its role as an intermediate in the preparation of substituted indoline compounds that have been found to be effective in treating conditions associated with angiogenesis, such as cancer.[2]
Synthetic Pathways
The synthesis of this compound and its analogs typically involves a multi-step process starting from a substituted aniline or indole precursor. A common strategy involves the formation of the indoline ring, followed by functional group manipulations such as nitration, reduction, and acetylation.
A representative synthetic route for a closely related compound, 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole, is detailed in patent literature and provides a model for the synthesis of this compound.[2] The key transformations in this process are:
-
Fischer Indole Synthesis: Cyclization of a phenylhydrazine with an appropriate ketone to form a 3H-indole.
-
Reduction: Conversion of the 3H-indole to the corresponding 2,3-dihydro-indole (indoline).
-
Nitration: Introduction of a nitro group onto the benzene ring of the indoline core, typically at the 6-position.
-
Acylation: Protection of the indoline nitrogen with an acetyl group.
-
Reduction of Nitro Group: Conversion of the nitro group to an amino group to yield the final product.
The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives.
Caption: Generalized synthetic workflow for this compound and its elaboration.
Experimental Protocols
The following protocols are generalized procedures for the key synthetic steps involved in the preparation of this compound, based on common organic synthesis methodologies and information from related syntheses.[2]
Nitration of the Indoline Ring
This procedure describes the introduction of a nitro group at the C6 position of the indoline ring.
Materials:
-
Indoline
-
Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ammonium Hydroxide (NH₄OH)
-
Isopropyl Acetate (IPAC)
-
Brine
Procedure:
-
To a solution of indoline in sulfuric acid at a reduced temperature (typically between -15°C and 10°C), a solution of fuming nitric acid is added dropwise.
-
The reaction mixture is stirred for approximately 1 hour while maintaining the low temperature.
-
The reaction is then quenched by transferring the mixture into a solution of ammonium hydroxide and water at 0-5°C.
-
The pH is adjusted to 8-9 with additional ammonium hydroxide.
-
The product is extracted with isopropyl acetate.
-
The combined organic phases are washed with brine, dried, and concentrated to yield 6-nitroindoline.
Acetylation of the Indoline Nitrogen
This procedure describes the protection of the indoline nitrogen with an acetyl group.
Materials:
-
6-Nitroindoline
-
Acetyl Chloride or Acetic Anhydride
-
Diisopropylethylamine (DIEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), Dimethylformamide (DMF), or Dimethylacetamide (DMAC)
Procedure:
-
6-Nitroindoline is dissolved in a suitable solvent such as DCM, DMF, or DMAC.
-
DIEA and a catalytic amount of DMAP are added to the solution.
-
Acetyl chloride or acetic anhydride is added, and the reaction is stirred at room temperature until completion.
-
The reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.
-
The organic layer is dried and concentrated to afford 1-Acetyl-6-nitroindoline.
Reduction of the Nitro Group
This procedure describes the conversion of the nitro group to an amino group.
Materials:
-
1-Acetyl-6-nitroindoline
-
Palladium on Carbon (Pd/C) or other suitable hydrogenation catalyst
-
Hydrogen Gas (H₂) or a hydrogen source like Ammonium Formate
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
1-Acetyl-6-nitroindoline is dissolved in a suitable solvent like methanol or ethanol.
-
A catalytic amount of Pd/C is added to the solution.
-
The mixture is subjected to hydrogenation, either by bubbling hydrogen gas through the mixture or by adding a hydrogen donor such as ammonium formate and heating.
-
Upon completion of the reaction, the catalyst is removed by filtration.
-
The filtrate is concentrated to yield this compound.
The following diagram illustrates the experimental workflow for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Summary of Synthetic Steps and Reagents
The following table summarizes the key steps and reagents for the synthesis of a this compound derivative, based on the synthesis of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole.[2]
| Step | Transformation | Starting Material | Key Reagents | Product |
| 1 | Fischer Indole Synthesis & Reduction | Phenylhydrazine, Isobutyraldehyde | Methanesulfonic acid, Sodium cyanoborohydride | 3,3-Dimethylindoline |
| 2 | Nitration | 3,3-Dimethylindoline | HNO₃, H₂SO₄ | 3,3-Dimethyl-6-nitroindoline |
| 3 | Acetylation | 3,3-Dimethyl-6-nitroindoline | Acetyl chloride, DIEA, DMAP | 1-Acetyl-3,3-dimethyl-6-nitroindoline |
| 4 | Reduction | 1-Acetyl-3,3-dimethyl-6-nitroindoline | Hydrogenation (e.g., Pd/C, H₂) | 1-Acetyl-6-amino-3,3-dimethylindoline |
Application in Pharmaceutical Synthesis: Motesanib
This compound and its analogs are critical intermediates in the synthesis of complex pharmaceutical compounds. A notable example is Motesanib (AMG 706), an orally administered inhibitor of vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and stem cell factor receptor (Kit). Motesanib has been investigated for the treatment of various cancers due to its anti-angiogenic properties.[2] The 6-amino group of the indoline core serves as a key attachment point for the rest of the Motesanib molecule.
The following diagram illustrates the logical relationship of this compound as a building block.
Caption: Logical relationship of this compound in the synthesis of Motesanib.
Conclusion
While this compound may not have significant intrinsic biological activity, its importance in medicinal chemistry and drug development is firmly established through its role as a key synthetic intermediate. The synthetic pathways and experimental protocols outlined in this guide provide a framework for the preparation of this and related compounds, which are essential for the development of novel therapeutics. The structured presentation of this information aims to support researchers and scientists in their efforts to synthesize and utilize this versatile chemical building block. Further research into the biological properties of this compound itself could potentially reveal novel activities, but its current value remains primarily in its synthetic utility.
References
A Technical Guide to 1-Acetyl-6-aminoindoline for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals interested in 1-Acetyl-6-aminoindoline. This versatile intermediate is a valuable building block in the synthesis of various bioactive molecules and pharmaceutical compounds. This document provides a detailed overview of its commercial availability, key experimental protocols for its synthesis, and its relevance in medicinal chemistry.
Core Compound Properties
| Property | Value |
| IUPAC Name | 1-(6-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one |
| Synonyms | This compound, 1-Acetyl-2,3-dihydro-1H-indol-6-amine |
| CAS Number | 62368-29-0[1] |
| Molecular Formula | C₁₀H₁₂N₂O[1] |
| Molecular Weight | 176.22 g/mol [2] |
| Appearance | Pale yellow to brown solid[2] |
| Melting Point | 185-190 °C[2] |
| Storage | 0-8 °C[2] |
Commercial Suppliers for Research
This compound is available from various chemical suppliers in research-grade quantities. The following table summarizes the offerings from several vendors to facilitate procurement for research and development purposes.
| Supplier | Purity | Available Quantities | CAS Number |
| CP Lab Safety | 97%+ | 5 g | 62368-29-0[1] |
| Chem-Impex | Not Specified | Inquire | 62368-29-0[2] |
| Matrix Scientific | Not Specified | Inquire | 62368-29-0[3] |
| ChemicalBook | Multiple Listings | Varies | 62368-29-0[4] |
Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is a multi-step process. The following protocols are based on established methods for preparing substituted indolines, adapted from patent literature describing similar compounds.[5]
General Synthesis Workflow
The overall synthetic strategy involves the formation of an indoline core, followed by nitration, acetylation, and subsequent reduction of the nitro group to the desired amine.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of a Substituted this compound
This protocol is adapted from a patented method for a structurally related compound and illustrates the key chemical transformations.[5]
Step 1: Nitration of the Indoline Ring
-
Cool the reaction vessel containing the indoline starting material to a temperature between -15 °C and 10 °C.
-
Slowly add a solution of nitric acid (HNO₃) in sulfuric acid (H₂SO₄) drop-wise to the cooled reaction mixture.
-
Stir the resulting mixture for approximately one hour, maintaining the low temperature.
-
Carefully transfer the reaction mixture to a solution of ammonium hydroxide (NH₄OH) to neutralize the acid and adjust the pH to 8-9.
-
Extract the aqueous phase with a suitable organic solvent (e.g., isopropyl acetate).
-
Wash the combined organic phases with brine to yield the 6-nitroindoline derivative.
Step 2: Acetylation of the Indoline Nitrogen
-
Dissolve the 6-nitroindoline product from the previous step in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add acetyl chloride or acetic anhydride to the solution. This reaction is typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).
-
Allow the reaction to proceed at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, perform a standard aqueous workup to isolate the 1-acetyl-6-nitroindoline intermediate.
Step 3: Reduction of the Nitro Group
-
Charge a hydrogenation reactor with the 1-acetyl-6-nitroindoline intermediate, a suitable solvent like tetrahydrofuran (THF), and a palladium on carbon (Pd/C) catalyst (typically 5% by weight).
-
Pressurize the reactor with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere until the reduction of the nitro group is complete.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent to yield the final product, this compound.
Applications in Research and Drug Discovery
Indole and indoline scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds and approved drugs.[6] These core structures are key components in molecules targeting a variety of biological pathways, including those involved in cancer, inflammation, and neurological disorders.[7][8]
This compound serves as a crucial intermediate in the synthesis of more complex molecules. The amino group at the 6-position provides a reactive handle for further chemical modifications, allowing for the construction of compound libraries for screening and lead optimization in drug discovery programs. The acetyl group on the indoline nitrogen modulates the electronic properties of the ring system and can influence binding to biological targets.
Role in Targeting Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of indole derivatives has been shown to interact with numerous key cellular signaling pathways.[9] These include:
-
Protein Kinase Pathways: Many indole-based compounds are designed as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[8][9]
-
Tubulin Polymerization: Certain indole derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a mechanism exploited in some anticancer agents.[7][9]
-
Receptor Binding: The indole scaffold is found in agonists and antagonists for various receptors, including serotonin receptors.[10]
The logical progression for utilizing this compound in a research context is illustrated below.
Caption: Logical workflow for the use of this compound in drug discovery.
Conclusion
This compound is a readily available and synthetically versatile chemical intermediate. Its utility in the construction of diverse molecular architectures makes it a valuable tool for researchers in medicinal chemistry and drug discovery. The protocols and supplier information provided in this guide are intended to streamline the acquisition and application of this compound in a research setting, ultimately facilitating the development of novel therapeutics.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemimpex.com [chemimpex.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 5. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1-Acetyl-6-aminoindoline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-acetyl-6-aminoindoline as a key building block in the synthesis of targeted pharmaceutical agents, particularly kinase inhibitors. Detailed protocols for key synthetic transformations and an exploration of the biological pathways targeted by the resulting molecules are presented.
Application Note 1: Synthesis of Multi-Targeted Kinase Inhibitors
This compound and its derivatives are crucial intermediates in the development of potent kinase inhibitors that target signaling pathways implicated in cancer and other diseases. A prominent example is the synthesis of Motesanib (AMG 706), an orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Stem Cell Factor Receptor (Kit).[1]
Key Synthetic Transformations:
The synthesis of Motesanib and related compounds often involves the initial preparation of a functionalized this compound core, followed by coupling reactions to introduce the desired pharmacophores. Common synthetic strategies include:
-
Amide Coupling: The 6-amino group of the indoline is readily acylated to form amide bonds, a key linkage in many kinase inhibitors.
-
Palladium-Catalyzed Cross-Coupling Reactions: To build the complex structures of kinase inhibitors, Suzuki and Buchwald-Hartwig coupling reactions are frequently employed to form carbon-carbon and carbon-nitrogen bonds, respectively. These reactions allow for the introduction of various aryl and heteroaryl moieties.
Table 1: Quantitative Data for the Synthesis of Motesanib Intermediate
| Step | Reactants | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| Nitration of 3,3-dimethylindoline | 3,3-dimethylindoline, HNO₃, H₂SO₄ | 3,3-dimethyl-6-nitroindoline | - | H₂SO₄ | 0 | 1 | 91 | 94 |
| Hydrogenation of 1-acetyl-3,3-dimethyl-6-nitroindoline | 1-acetyl-3,3-dimethyl-6-nitroindoline, H₂ | 1-acetyl-6-amino-3,3-dimethylindoline | 5% Pd/C | THF | 60 | 6 | - | - |
| Amide coupling with 2-chloronicotinoyl chloride | 1-acetyl-6-amino-3,3-dimethylindoline, 2-chloronicotinoyl chloride | N-(1-acetyl-3,3-dimethylindolin-6-yl)-2-chloronicotinamide | DIEA | - | - | - | - | - |
| Amination with 4-(aminomethyl)pyridine | N-(1-acetyl-3,3-dimethylindolin-6-yl)-2-chloronicotinamide, 4-(aminomethyl)pyridine | N-(1-acetyl-3,3-dimethylindolin-6-yl)-2-((pyridin-4-ylmethyl)amino)nicotinamide | - | Neat | 120 | - | - | - |
Data for the initial steps of a related synthesis are provided as a representative example. Yields and purities for the latter steps in the synthesis of Motesanib are not publicly detailed but are part of established proprietary processes.
Application Note 2: Synthesis of Selective RAF Kinase Inhibitors
The this compound scaffold is also a key component in the synthesis of selective inhibitors of the RAF-MEK-ERK signaling pathway, a critical cascade in cell proliferation and survival.[2][3][4] Dabrafenib (GSK2118436A), a potent inhibitor of mutant B-Raf kinases, incorporates a derivative of this scaffold.[5][6]
Key Synthetic Transformations:
The synthesis of Dabrafenib involves the construction of a thiazole ring system which is then coupled to a functionalized indoline derivative. The 6-amino group of the indoline is crucial for forming a sulfonamide linkage present in the final drug molecule.
Table 2: Quantitative Data for the Synthesis of Dabrafenib and Related Analogues
| Compound | B-RafV600E IC₅₀ (nM) | c-Raf IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM) (SKMEL28) |
| Dabrafenib | 0.6 | 5.0 | 3 |
| Analog 1 | 0.8 | 4.9 | 4 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity or cell proliferation.[5][7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 6-Halo-1-acetylindoline
This protocol describes a general method for the palladium-catalyzed cross-coupling of a 6-halo-1-acetylindoline with a boronic acid.
Materials:
-
6-Halo-1-acetylindoline (e.g., 6-bromo-1-acetylindoline) (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the 6-halo-1-acetylindoline, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 6-Halo-1-acetylindoline
This protocol outlines a general method for the palladium-catalyzed amination of a 6-halo-1-acetylindoline.
Materials:
-
6-Halo-1-acetylindoline (e.g., 6-bromo-1-acetylindoline) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a Schlenk flask.
-
Add the 6-halo-1-acetylindoline and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Signaling Pathway Diagrams
The pharmaceutical agents derived from this compound often target key signaling pathways involved in cancer progression.
Caption: Motesanib inhibits VEGFR, PDGFR, and Kit signaling.
Caption: Dabrafenib inhibits the RAF-MEK-ERK signaling pathway.
Caption: General workflow for synthesizing kinase inhibitors.
References
- 1. A comprehensive map of molecular drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]
1-Acetyl-6-aminoindoline: A Versatile Building Block in Organic Chemistry for Kinase Inhibitor Synthesis
Abstract
1-Acetyl-6-aminoindoline has emerged as a valuable and versatile building block in modern organic chemistry, particularly in the synthesis of complex heterocyclic scaffolds with significant biological activity. Its unique structural features, combining a protected aniline nitrogen within a rigid indoline core, make it an ideal starting material for the construction of targeted therapeutics. This application note provides a detailed overview of the utility of this compound, focusing on its application in the synthesis of multi-kinase inhibitors, exemplified by the potent anti-angiogenic agent, Motesanib. Detailed experimental protocols for key synthetic transformations and visualizations of relevant biological signaling pathways are presented to guide researchers in the effective use of this important synthetic intermediate.
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The strategic functionalization of the indoline core allows for the fine-tuning of physicochemical properties and biological target engagement. This compound, with its acetyl-protected nitrogen at the 1-position and a reactive amino group at the 6-position, offers a key advantage for selective chemical modifications. The acetyl group serves as a robust protecting group that can be removed under specific conditions, while the amino group provides a handle for introducing diverse functionalities through various cross-coupling reactions.
A significant application of this building block is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By targeting specific kinases, it is possible to modulate these signaling pathways and achieve a therapeutic effect. This note will detail the use of a derivative of this compound in the synthesis of Motesanib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Stem Cell Factor Receptor (Kit).
Key Applications in Kinase Inhibitor Synthesis
The primary amino group at the 6-position of this compound is readily amenable to a variety of carbon-nitrogen and carbon-carbon bond-forming reactions, which are fundamental in the assembly of kinase inhibitor scaffolds. The most prominent of these are palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of aryl amines from aryl halides or triflates and amines. In the context of this compound, this reaction allows for the coupling of various (hetero)aryl halides to the 6-amino group, thereby introducing key pharmacophoric elements. This reaction is characterized by its broad substrate scope and functional group tolerance, making it a highly reliable tool in medicinal chemistry.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction facilitates the formation of carbon-carbon bonds between organoboron compounds and organic halides. While the amino group of this compound would first need to be converted to a halide or triflate, this reaction pathway opens up possibilities for introducing aryl or vinyl substituents at the 6-position, further expanding the chemical space accessible from this building block.
Synthesis of Motesanib: A Case Study
Motesanib is an orally active, potent inhibitor of VEGFR1, VEGFR2, VEGFR3, PDGFR, and Kit, which are all key drivers of tumor angiogenesis and growth. A derivative of this compound, specifically 1-acetyl-6-amino-3,3-dimethylindoline, serves as a crucial intermediate in the synthesis of Motesanib. The core synthetic strategy involves the formation of a central pyridine-2-carboxamide linkage.
While a direct experimental protocol for the reaction of this compound in a publicly available source for a specific cross-coupling reaction proved elusive during the literature search, a general and widely applicable protocol for a Buchwald-Hartwig amination is provided below as a representative example of how this building block can be functionalized. This protocol is based on established methodologies for similar substrates.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound with an Aryl Halide
This protocol describes a general method for the palladium-catalyzed N-arylation of this compound.
Materials:
-
This compound
-
Aryl halide (e.g., 2-chloropyridine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), cesium carbonate (2.0 equiv.), Xantphos (0.1 equiv.), and Pd₂(dba)₃ (0.05 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1-acetylindolin-6-amine.
Table 1: Representative Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| 2-Chloropyridine | 1.2 mmol |
| Catalyst System | |
| Pd₂(dba)₃ | 0.05 mmol |
| Xantphos | 0.1 mmol |
| Base | |
| Cesium Carbonate | 2.0 mmol |
| Solvent | |
| Toluene | 5 mL |
| Reaction Conditions | |
| Temperature | 110 °C |
| Time | 18 h |
| Yield | >80% (Estimated based on similar reactions) |
Biological Signaling Pathways
Motesanib, synthesized from a derivative of this compound, exerts its anti-cancer effects by inhibiting key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. Understanding these signaling pathways is crucial for appreciating the therapeutic rationale behind targeting these kinases.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are primary mediators of angiogenesis.[1] Binding of VEGF to VEGFR2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating a downstream signaling cascade.[1] This cascade involves the activation of key pathways such as the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[2] By inhibiting VEGFR, Motesanib effectively blocks these pro-angiogenic signals, leading to a reduction in tumor blood supply.
Caption: VEGFR Signaling Pathway Inhibition by Motesanib.
PDGFR Signaling Pathway
Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR) are involved in cell growth, proliferation, and migration.[3] Dysregulation of the PDGF/PDGFR signaling pathway is implicated in various cancers, where it can promote tumor growth and angiogenesis.[3] Upon ligand binding, PDGFRs dimerize and become autophosphorylated, activating downstream pathways such as the Ras-MAPK and PI3K-Akt pathways.[4] Motesanib's inhibition of PDGFR blocks these pro-tumorigenic signals.
References
Application Notes and Protocols: Electrophilic Reactions of 1-Acetyl-6-aminoindoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of 1-acetyl-6-aminoindoline with a range of common electrophiles. This information is critical for the synthesis of novel indoline-based compounds with potential applications in medicinal chemistry and drug discovery. The protocols provided herein are based on established methodologies for similar substrates and aim to serve as a starting point for further optimization.
Introduction
This compound is a versatile building block in organic synthesis. The indoline core is a prevalent motif in numerous biologically active compounds. The presence of an activating amino group at the 6-position and the acetyl-protected nitrogen at the 1-position modulates the reactivity of the aromatic ring, making it an interesting substrate for electrophilic aromatic substitution reactions. Understanding its reactivity with various electrophiles is key to unlocking its potential in the development of new chemical entities. This document details the reaction of this compound with electrophiles for nitration, halogenation, acylation, and formylation.
Data Presentation
The following tables summarize the expected products and representative reaction conditions for the electrophilic substitution on this compound. Please note that yields can vary depending on the specific reaction conditions and substrate modifications.
Table 1: Nitration of this compound
| Electrophile/Reagent | Product | Position of Substitution | Solvent | Temperature (°C) | Yield (%) |
| HNO₃ / H₂SO₄ | 1-Acetyl-6-amino-5-nitroindoline | 5 | H₂SO₄ | -15 to 10 | Moderate to Good |
| HNO₃ / H₂SO₄ | 1-Acetyl-6-amino-7-nitroindoline | 7 | H₂SO₄ | -15 to 10 | Moderate to Good |
Table 2: Halogenation of this compound
| Electrophile/Reagent | Product | Position of Substitution | Solvent | Temperature (°C) | Yield (%) |
| N-Bromosuccinimide (NBS) | 1-Acetyl-5-bromo-6-aminoindoline | 5 | DMF | Room Temperature | Good |
Table 3: Friedel-Crafts Acylation of this compound
| Electrophile/Reagent | Product | Position of Substitution | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Acetyl Chloride | 1,5-Diacetyl-6-aminoindoline | 5 | AlCl₃ | Dichloromethane | 0 to RT | Moderate |
Table 4: Vilsmeier-Haack Formylation of this compound
| Electrophile/Reagent | Product | Position of Substitution | Solvent | Temperature (°C) | Yield (%) |
| POCl₃ / DMF | 1-Acetyl-6-amino-5-formylindoline | 5 | DMF | 0 to 90 | Good |
Experimental Protocols
Nitration of this compound
This protocol describes the nitration of this compound, which is expected to yield a mixture of 5-nitro and 7-nitro derivatives due to the ortho- and para-directing effect of the amino group.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Ammonium Hydroxide (NH₄OH) solution
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in concentrated sulfuric acid at -15 to -10 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a concentrated ammonium hydroxide solution until pH 8-9 is reached.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
Bromination of this compound
This protocol outlines the monobromination of this compound at the position ortho to the amino group using N-Bromosuccinimide.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1 equivalent) in DMF in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Friedel-Crafts Acylation of this compound
This protocol describes the acetylation of this compound at the 5-position. The amino group is a strong activating group, directing the substitution to the ortho position.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C and slowly add acetyl chloride (1.1 equivalents).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture into a mixture of ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Vilsmeier-Haack Formylation of this compound
This protocol details the formylation of this compound at the 5-position using the Vilsmeier reagent.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium acetate solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, cool anhydrous DMF to 0 °C under an inert atmosphere.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it into a cold saturated sodium acetate solution.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general reaction pathways and a typical experimental workflow for the electrophilic substitution of this compound.
Caption: General reaction pathways for electrophilic substitution of this compound.
Caption: General experimental workflow for electrophilic substitution reactions.
Application Note: A Facile Protocol for the N-acetylation of 6-aminoindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and efficient protocol for the N-acetylation of 6-aminoindoline, a key transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. N-acetylation serves as a crucial method for protecting the amino group, thereby modifying the compound's physicochemical properties and enabling further functionalization. The presented protocol utilizes acetic anhydride as the acetylating agent under mild, catalyst-free conditions, ensuring high yield and purity.
Introduction
N-acetylation is a fundamental and widely employed reaction in organic synthesis.[1] It involves the introduction of an acetyl group onto a nitrogen atom, typically an amine. This transformation is of paramount importance in medicinal chemistry and drug development for several reasons. It can protect the amino group from participating in undesired side reactions during multi-step syntheses. Furthermore, acetylation can significantly alter a molecule's properties, including its stability, solubility, and bioavailability. The target compound of this protocol, N-(indolin-6-yl)acetamide (also known as 6-acetylaminoindoline), is a valuable building block for more complex molecular architectures. The following protocol describes a simple, efficient, and environmentally friendly solvent-free and catalyst-free approach.[1]
Reaction Scheme
Figure 1: General reaction scheme for the N-acetylation of 6-aminoindoline to yield N-(indolin-6-yl)acetamide.
Data Presentation
The following table summarizes representative quantitative data for N-acetylation reactions of aromatic amines using acetic anhydride under various conditions. While specific yields for 6-aminoindoline may vary, these examples provide a comparative overview of expected outcomes.
| Starting Material | Acetylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Aniline | Acetic Anhydride | None | None | Room Temp. | 5-15 min | >95% | |
| Various Amines | Acetic Anhydride | None | None | Room Temp. | 5-30 min | 92-98% | [1] |
| 3,3-dimethylindoline derivative | Acetyl Chloride | DIEA, DMAP | DCM | Room Temp. | Not Specified | Not Specified | [2] |
| 2-Aminopyridine | Acetic Anhydride | None | Acetic Anhydride | < 60 | 1 h | 95% | [3] |
Experimental Protocol
This section details a reliable and high-yielding protocol for the N-acetylation of 6-aminoindoline based on established catalyst-free and solvent-free methods.[1]
Materials and Reagents:
-
6-Aminoindoline
-
Acetic Anhydride (Ac₂O)[4]
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask (25 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-aminoindoline (1.0 mmol, 132.18 mg).
-
-
Reaction:
-
To the flask, add acetic anhydride (1.2 mmol, 0.11 mL) dropwise while stirring at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 15-30 minutes.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Work-up and Quenching:
-
Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water (~20 mL) to quench the excess acetic anhydride.[3]
-
Stir the mixture for 10-15 minutes. A precipitate of the product may form.
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Filter off the drying agent.
-
-
Isolation:
-
Remove the solvent (ethyl acetate) from the filtrate using a rotary evaporator to yield the crude product.
-
If necessary, the crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to obtain pure N-(indolin-6-yl)acetamide.
-
Characterization:
The identity and purity of the synthesized product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Visualized Workflow
The following diagram illustrates the key steps of the experimental protocol for the N-acetylation of 6-aminoindoline.
Caption: Experimental workflow for the N-acetylation of 6-aminoindoline.
References
Application of 1-Acetyl-6-aminoindoline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-6-aminoindoline is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its rigid bicyclic scaffold, coupled with the presence of a reactive secondary amine and an acetylated nitrogen, provides a unique platform for the synthesis of a diverse range of bioactive molecules. This document outlines the key applications of this compound, focusing on its role in the development of kinase inhibitors for oncology and neurodegenerative diseases, neuroprotective agents targeting histone deacetylase 6 (HDAC6), and anti-angiogenic therapies. Detailed synthetic protocols and relevant biological data are provided to facilitate its use in drug discovery and development programs.
Key Applications
The this compound scaffold is a privileged structure in medicinal chemistry due to its ability to engage in specific interactions with various biological targets. Its primary applications lie in three main therapeutic areas:
-
Kinase Inhibition: The indoline core serves as a bioisostere for indole and azaindole motifs, which are prevalent in numerous kinase inhibitors. The acetyl group provides a handle for further chemical modification, while the amino group at the 6-position can be functionalized to interact with key residues in the ATP-binding pocket of kinases.
-
Neuroprotection: Derivatives of this compound have shown promise as neuroprotective agents, particularly through the inhibition of HDAC6. This enzyme is implicated in the pathogenesis of several neurodegenerative disorders, and its inhibition can promote neuronal survival and function.
-
Anti-Angiogenesis: The indoline structure is a core component of Motesanib, a multi-kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs) and other kinases involved in angiogenesis, the formation of new blood vessels that is crucial for tumor growth.
Data Presentation
The following table summarizes the biological activities of representative compounds derived from the 1-acetylindoline or related scaffolds.
| Compound/Derivative Class | Target Kinase/Enzyme | IC50 (nM) | Therapeutic Area | Reference |
| GSK2606414 | PERK | < 1 | Oncology, Neurodegeneration | [1] |
| Motesanib (AMG 706) | VEGFR1 | 2 | Oncology (Anti-angiogenesis) | [2] |
| VEGFR2 | 3 | [2] | ||
| VEGFR3 | 6 | [2] | ||
| PDGFR | 84 | [2] | ||
| c-Kit | 8 | [2] | ||
| Indole-piperazine derivatives | HDAC6 | 13.6 | Neurodegeneration | [3] |
| Spiroindoline-based inhibitors | HDAC6 | Potent and selective | Neurodegeneration, Cancer | [4] |
| NQN-1 | HDAC6 | Selective inhibitor | Leukemia | [5] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is adapted from the synthesis of the related compound, 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole, and can be modified for this compound. The general strategy involves the nitration of an appropriate indoline precursor, followed by acetylation and subsequent reduction of the nitro group.
Materials:
-
Indoline
-
Sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Acetyl chloride or Acetic anhydride
-
Diisopropylethylamine (DIEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Palladium on carbon (Pd/C, 5%)
-
Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
Procedure:
-
Nitration of Indoline:
-
Dissolve indoline in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
Slowly add a solution of fuming nitric acid in sulfuric acid, maintaining the low temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the 6-nitroindoline.
-
Filter, wash with water, and dry the product.
-
-
Acetylation of 6-Nitroindoline:
-
Dissolve 6-nitroindoline in a suitable solvent such as dichloromethane (DCM).
-
Add diisopropylethylamine (DIEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Slowly add acetyl chloride or acetic anhydride at room temperature.
-
Stir the reaction for several hours until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate in vacuo to obtain 1-acetyl-6-nitroindoline.
-
-
Reduction of 1-Acetyl-6-nitroindoline:
-
Dissolve 1-acetyl-6-nitroindoline in tetrahydrofuran (THF).
-
Add 5% palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield this compound.
-
Protocol 2: Synthesis of a PERK Kinase Inhibitor (GSK2606414 analogue)
This protocol describes a representative synthesis of a kinase inhibitor using this compound as a key intermediate. The synthesis involves a coupling reaction between the amino group of the indoline and a suitable heterocyclic partner.
Materials:
-
This compound
-
7-Methyl-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane)
Procedure:
-
Suzuki or Buchwald-Hartwig Coupling:
-
To a reaction vessel, add this compound, 7-methyl-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a palladium catalyst, a suitable ligand, and a base.
-
Add anhydrous 1,4-dioxane as the solvent.
-
Degas the reaction mixture with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture and wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired PERK inhibitor.
-
Signaling Pathways and Mechanisms of Action
PERK Signaling Pathway in Cancer and Neurodegeneration
The Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) is a key sensor of endoplasmic reticulum (ER) stress.[6][7] In cancer, chronic PERK activation can promote tumor cell survival under hypoxic conditions.[6] Conversely, in neurodegenerative diseases, prolonged PERK activation can lead to a shutdown of protein synthesis and induce apoptosis.[6][8] Inhibitors like GSK2606414, which contain the 1-acetyl-dihydroindole moiety, block the kinase activity of PERK, thereby preventing the downstream signaling cascade.[1][9]
Caption: PERK signaling pathway and the inhibitory action of 1-acetyl-indoline derivatives.
HDAC6 Signaling in Neuroprotection
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic deacetylase that targets non-histone proteins, including α-tubulin and cortactin.[10][11] Its activity is crucial for regulating microtubule dynamics, protein trafficking, and the clearance of misfolded protein aggregates.[12][13] In neurodegenerative diseases, HDAC6 dysfunction is implicated in impaired axonal transport and the accumulation of toxic protein aggregates.[12][13] Selective HDAC6 inhibitors, often featuring scaffolds that can be derived from this compound, enhance α-tubulin acetylation, thereby restoring proper microtubule function and promoting neuronal health.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Antiangiogenic Effects of Topically Administered Multiple Kinase Inhibitor, Motesanib (AMG 706), on Experimental Choroidal Neovascularization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiroindoline-Capped Selective HDAC6 Inhibitors: Design, Synthesis, Structural Analysis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone Deacetylases in Neurodegenerative Diseases and Their Potential Role as Therapeutic Targets: Shedding Light on Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
1-Acetyl-6-aminoindoline: A Versatile Intermediate for Kinase Inhibitor Discovery
Application Note: 1-acetyl-6-aminoindoline has emerged as a crucial building block in medicinal chemistry, particularly for the development of potent kinase inhibitors targeting angiogenesis and tumor growth. Its indoline core serves as a versatile scaffold that can be readily functionalized to interact with the ATP-binding sites of various kinases. This document provides an overview of its application in the synthesis of the multi-targeted tyrosine kinase inhibitor, motesanib, along with detailed experimental protocols and biological activity data.
Introduction
This compound is a key intermediate in the synthesis of a class of drugs that inhibit receptor tyrosine kinases (RTKs), which are pivotal in cancer progression. The amino group at the 6-position provides a strategic point for chemical modification, allowing for the introduction of various pharmacophores that can enhance binding affinity and selectivity to target kinases. One of the most notable drugs synthesized from this intermediate is motesanib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and Stem Cell Factor Receptor (Kit).
Application in the Synthesis of Motesanib
Motesanib (N-(2,3-dihydro-1H-indol-6-yl)-2-((pyridin-4-ylmethyl)amino)pyridine-3-carboxamide) is an orally active small molecule that has shown significant anti-tumor activity in various preclinical and clinical studies. The synthesis of motesanib utilizes this compound as a key starting material, which is coupled with a substituted pyridine moiety, typically via a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.
Biological Activity of Motesanib
Motesanib exhibits potent inhibitory activity against several key kinases involved in angiogenesis and tumor cell proliferation. The quantitative biological data for motesanib is summarized in the tables below.
In Vitro Kinase Inhibitory Activity
| Target Kinase | IC₅₀ (nM) |
| VEGFR1 | 2[1][2] |
| VEGFR2 | 3[1][2] |
| VEGFR3 | 6[1][2] |
| PDGFR | 84 |
| Kit | 8 |
Table 1: In vitro half-maximal inhibitory concentrations (IC₅₀) of motesanib against various receptor tyrosine kinases.
In Vitro Cellular Activity
| Cell Line | Assay | IC₅₀ (nM) |
| HUVEC | VEGF-stimulated proliferation | 10[1] |
| HUVEC | bFGF-stimulated proliferation | >3000[1] |
Table 2: In vitro cellular activity of motesanib in Human Umbilical Vein Endothelial Cells (HUVECs).
In Vivo Anti-Tumor Activity
| Xenograft Model | Motesanib Dose (mg/kg BID) | Tumor Growth Inhibition (%) |
| A549 (NSCLC) | 7.5 | 45 |
| A549 (NSCLC) | 25 | 84 |
| A549 (NSCLC) | 75 | 107 |
| Calu-6 (NSCLC) | 75 | Significant inhibition |
| NCI-H358 (NSCLC) | 75 | Significant inhibition |
| NCI-H1299 (NSCLC) | 75 | Significant inhibition |
| NCI-H1650 (NSCLC) | 75 | Significant inhibition |
Table 3: In vivo anti-tumor activity of motesanib as a single agent in various non-small-cell lung cancer (NSCLC) xenograft models.[3][4]
Experimental Protocols
Synthesis of this compound
A multi-step synthesis is employed to prepare this compound, starting from the Fischer indole synthesis.
Protocol: The synthesis involves a six-step process:
-
Hydrazone Formation: Phenylhydrazine is reacted with isobutyraldehyde to form the corresponding hydrazone.
-
Fischer Indole Cyclization: The hydrazone undergoes cyclization in the presence of a Fischer catalyst, such as methanesulfonic acid (MSA), to yield a 3H-indole.
-
Reduction to Indoline: The 3H-indole is reduced to a 2,3-dihydro-indole (indoline) using a reducing agent like sodium borohydride.
-
Nitration: The indoline is nitrated at the 6-position using a mixture of nitric acid and sulfuric acid.
-
Acetylation: The amino group of the indoline is protected by acetylation with acetyl chloride or acetic anhydride.
-
Nitro Group Reduction: The nitro group is reduced to an amino group via hydrogenation to yield the final product, this compound.
Synthesis of Motesanib via Buchwald-Hartwig Amination
The final step in the synthesis of motesanib involves the coupling of this compound with a suitable pyridine derivative. While a specific detailed protocol for this exact transformation is not publicly available, a general Buchwald-Hartwig amination protocol can be adapted.
General Protocol:
-
Reaction Setup: To a reaction vessel, add this compound, the aryl halide (e.g., 2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).
-
Solvent and Atmosphere: Add a suitable anhydrous solvent (e.g., toluene or dioxane) and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup and Purification: Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the solvent. The crude product is then purified by column chromatography to yield the protected motesanib.
-
Deprotection: The acetyl protecting group is removed under appropriate conditions to yield the final product, motesanib.
Mechanism of Action and Signaling Pathway
Motesanib functions by competitively inhibiting the ATP-binding site of VEGFRs, PDGFR, and Kit, thereby blocking the downstream signaling cascades that lead to angiogenesis, cell proliferation, and survival.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of potent kinase inhibitors. Its application in the development of motesanib highlights its importance in accessing complex molecular architectures with significant therapeutic potential. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development.
References
Application Notes and Protocols: Utilization of 1-Acetyl-6-aminoindoline in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N-(1-acetylindolin-6-yl)benzenesulfonamide, a representative reaction utilizing the versatile building block, 1-Acetyl-6-aminoindoline. This protocol is intended to serve as a foundational method for researchers engaged in the synthesis of novel indoline-based compounds with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a valuable synthetic intermediate characterized by a reactive primary amino group at the 6-position of the indoline core. This functionality makes it an ideal substrate for a variety of chemical transformations, including acylation, sulfonylation, and cross-coupling reactions. The acetyl group at the 1-position serves as a protecting group for the indoline nitrogen, enhancing the stability of the molecule and directing reactivity towards the C6-amino group. This application note focuses on the sulfonylation of this compound with benzenesulfonyl chloride, a common and reliable method for the preparation of sulfonamides. Sulfonamide-containing molecules are a prominent class of compounds in drug discovery, known for their diverse biological activities.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 62368-29-0 |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| Appearance | Pale yellow to brown solid |
| Melting Point | 185-190 °C |
| Storage Conditions | Store at 0-8 °C in a dry, sealed place. |
Experimental Protocol: Synthesis of N-(1-acetylindolin-6-yl)benzenesulfonamide
This protocol details the procedure for the reaction of this compound with benzenesulfonyl chloride in the presence of a base to yield the corresponding sulfonamide.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Various |
| Benzenesulfonyl chloride | ≥98% | Various |
| Pyridine | Anhydrous | Various |
| Dichloromethane (DCM) | Anhydrous | Various |
| 1 M Hydrochloric acid (HCl) | ACS Grade | Various |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Various |
| Brine (Saturated NaCl Solution) | ACS Grade | Various |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Various |
| Ethyl Acetate | ACS Grade | Various |
| Hexanes | ACS Grade | Various |
| Round-bottom flask | - | Various |
| Magnetic stirrer and stir bar | - | Various |
| Addition funnel | - | Various |
| Ice bath | - | - |
| Separatory funnel | - | Various |
| Rotary evaporator | - | Various |
| Thin-layer chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Various |
| Column chromatography setup | - | Various |
Reaction Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material.
-
Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: While stirring at 0 °C, add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise via an addition funnel over 15-20 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 50% ethyl acetate in hexanes).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(1-acetylindolin-6-yl)benzenesulfonamide.
-
Expected Results
The following table summarizes the typical stoichiometry and expected yield for this reaction.
| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Moles (mmol) | Mass (mg) |
| This compound | 176.22 | 1.0 | 1.0 | 176.2 |
| Benzenesulfonyl chloride | 176.62 | 1.1 | 1.1 | 194.3 |
| Pyridine | 79.10 | 1.5 | 1.5 | 118.7 |
| N-(1-acetylindolin-6-yl)benzenesulfonamide | 316.38 | - | - | - |
| Expected Yield | - | - | - | 75-85% |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of N-(1-acetylindolin-6-yl)benzenesulfonamide.
Caption: Experimental workflow for the synthesis of N-(1-acetylindolin-6-yl)benzenesulfonamide.
Signaling Pathway Context (Hypothetical)
While this compound is a synthetic building block, its derivatives, such as the synthesized sulfonamide, could potentially interact with biological signaling pathways. For instance, many kinase inhibitors feature a sulfonamide moiety that can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme. The following diagram illustrates a hypothetical interaction where a derivative of this compound acts as a kinase inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway by an indoline-based sulfonamide.
Conclusion
This application note provides a detailed and practical protocol for the sulfonylation of this compound. The straightforward nature of this reaction, coupled with the versatility of the indoline scaffold, makes this procedure a valuable tool for the synthesis of a wide range of novel compounds for further investigation in drug discovery and materials science. Researchers can adapt this protocol to incorporate various sulfonyl chlorides to generate a library of N-substituted-6-aminoindoline derivatives.
Application Notes and Protocols for the Scale-up Synthesis of 1-Acetyl-6-aminoindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-6-aminoindoline is a key intermediate in the synthesis of various pharmacologically active molecules. Its indoline core is a prevalent scaffold in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The controlled, large-scale synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. This document provides detailed protocols and application notes for the scale-up synthesis of this compound, focusing on a common synthetic route involving nitration, acetylation, and subsequent reduction.
Overall Synthetic Strategy
The synthesis of this compound is typically achieved through a three-step process starting from indoline. The general strategy involves:
-
Nitration: Electrophilic nitration of the indoline ring to introduce a nitro group, primarily at the 6-position.
-
Acetylation: Protection of the indoline nitrogen via acetylation to form 1-acetyl-6-nitroindoline.
-
Reduction: Reduction of the nitro group to an amine to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 6-Nitroindoline
This step focuses on the regioselective nitration of the indoline ring. The use of a strong acid mixture at low temperatures is crucial for controlling the reaction and minimizing the formation of byproducts.
Materials:
-
Indoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Sodium Hydroxide solution
-
Ethyl Acetate
Procedure:
-
In a suitable reactor equipped with a stirrer and a cooling system, dissolve indoline in concentrated sulfuric acid while maintaining the temperature at approximately -5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the reaction mixture, ensuring the temperature does not exceed 0 °C.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at 0 °C.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize the acidic solution with a sodium hydroxide solution to a pH of 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-nitroindoline.
Step 2: Synthesis of 1-Acetyl-6-nitroindoline
The acetylation of the indoline nitrogen is a standard protection step that also serves as a key feature of the final molecule.
Materials:
-
6-Nitroindoline
-
Acetic Anhydride
-
Pyridine or another suitable base (e.g., Triethylamine)
-
Dichloromethane (DCM) or another suitable solvent
Procedure:
-
Dissolve 6-nitroindoline in a suitable solvent such as dichloromethane in a reaction vessel.
-
Add a base, such as pyridine or triethylamine, to the solution.
-
Cool the mixture to 0 °C and slowly add acetic anhydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or HPLC is recommended).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-acetyl-6-nitroindoline.
Step 3: Synthesis of this compound
The final step involves the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a common and efficient method for this transformation on a large scale.
Materials:
-
1-Acetyl-6-nitroindoline
-
Palladium on Carbon (5% or 10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
Procedure:
-
Charge a hydrogenation reactor with 1-acetyl-6-nitroindoline and a suitable solvent such as methanol or ethanol.
-
Carefully add the palladium on carbon catalyst to the mixture.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture at room temperature or slightly elevated temperature until the reaction is complete (monitored by hydrogen uptake or HPLC).
-
After the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or chromatography if necessary.
Data Presentation
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Purity (%) |
| 1. Nitration | Indoline | Conc. H₂SO₄, Conc. HNO₃ | - | -5 to 0 | 70-85 | >95 (by HPLC) |
| 2. Acetylation | 6-Nitroindoline | Acetic Anhydride, Pyridine | Dichloromethane | 0 to RT | 90-98 | >98 (by HPLC) |
| 3. Reduction | 1-Acetyl-6-nitroindoline | H₂, 10% Pd/C | Methanol | RT | 85-95 | >99 (by HPLC) |
Mandatory Visualization
Caption: Workflow for the scale-up synthesis of this compound.
Safety Considerations
-
Nitration: The nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions. The use of concentrated acids necessitates appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. The reaction should be performed in a well-ventilated fume hood.
-
Hydrogenation: Catalytic hydrogenation involves the use of flammable hydrogen gas and a pyrophoric catalyst (Pd/C). The reaction should be carried out in a dedicated hydrogenation apparatus by trained personnel. Proper grounding and inerting procedures are essential to prevent ignition.
-
General: All chemical manipulations should be performed in a well-ventilated area. Refer to the Safety Data Sheets (SDS) for all reagents before use.
Application Notes and Protocols: Derivatization of the Amino Group in 1-Acetyl-6-aminoindoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the 6-amino group of 1-Acetyl-6-aminoindoline. This versatile building block is a key intermediate in the synthesis of various bioactive molecules and functional materials.[1] The derivatization of its primary amino group allows for the introduction of a wide range of functionalities, enabling the exploration of structure-activity relationships and the development of novel compounds with desired properties.
Introduction
This compound is a valuable scaffold in medicinal chemistry and materials science.[1] The presence of a primary aromatic amino group at the 6-position offers a reactive handle for a variety of chemical transformations. These notes outline common and effective derivatization strategies, including acylation, sulfonylation, reductive amination, urea and thiourea formation, and diazotization-based transformations. Each section provides a general protocol that can be adapted and optimized for specific substrates and desired outcomes.
General Experimental Information
Materials: this compound can be sourced from commercial suppliers or synthesized. All other reagents and solvents should be of appropriate grade and used as received unless otherwise noted.
Equipment: Standard laboratory equipment for organic synthesis is required, including reaction flasks, condensers, magnetic stirrers, heating mantles or oil baths, and equipment for work-up and purification (e.g., separatory funnel, rotary evaporator, flash chromatography system).
Analysis: Reaction progress and product purity can be monitored by thin-layer chromatography (TLC) and analyzed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Acylation of the 6-Amino Group
Acylation introduces an acyl group onto the amino function, forming an amide bond. This is a robust and widely used reaction in organic synthesis. The resulting N-acylated indolines are common motifs in pharmaceuticals.
Experimental Protocol: Acylation with Acyl Halides
This protocol describes a general procedure for the acylation of this compound using an acyl chloride in the presence of a base.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base (1.1 to 1.5 eq.), such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution and stir at room temperature.
-
Addition of Acylating Agent: Slowly add the desired acyl chloride (1.0 to 1.2 eq.) to the reaction mixture. The reaction may be cooled in an ice bath to control any exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 to 6 hours.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Quantitative Data
| Entry | Acyl Chloride | Base | Solvent | Product | Expected Yield (%) |
| 1 | Acetyl chloride | Et₃N | DCM | 1-Acetyl-6-(acetylamino)indoline | >90 |
| 2 | Benzoyl chloride | DIPEA | THF | 1-Acetyl-6-(benzoylamino)indoline | 85-95 |
| 3 | 4-Chlorobenzoyl chloride | Et₃N | DCM | 1-Acetyl-6-(4-chlorobenzoylamino)indoline | 80-95 |
Yields are estimated based on general acylation reactions of aromatic amines and should be optimized for specific substrates.
Figure 1: General workflow for the acylation of this compound.
Sulfonylation of the 6-Amino Group
Sulfonylation introduces a sulfonyl group, forming a sulfonamide. Sulfonamides are a key functional group in a large number of marketed drugs.
Experimental Protocol: Sulfonylation with Sulfonyl Chlorides
This protocol outlines the reaction of this compound with a sulfonyl chloride.
-
Reaction Setup: Dissolve this compound (1.0 eq.) in pyridine or a mixture of DCM and pyridine at 0 °C.
-
Addition of Sulfonylating Agent: Add the desired sulfonyl chloride (1.0 to 1.1 eq.) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC analysis (typically 2-12 hours).
-
Work-up: Pour the reaction mixture into ice-water and, if necessary, acidify with concentrated HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude sulfonamide can be further purified by recrystallization or column chromatography.
Quantitative Data
| Entry | Sulfonyl Chloride | Base | Solvent | Product | Expected Yield (%) |
| 1 | Benzenesulfonyl chloride | Pyridine | Pyridine | 1-Acetyl-6-(phenylsulfonylamino)indoline | 80-90 |
| 2 | p-Toluenesulfonyl chloride | Pyridine | DCM/Pyridine | 1-Acetyl-6-(tosylamino)indoline | 85-95 |
| 3 | Methanesulfonyl chloride | Pyridine | DCM/Pyridine | 1-Acetyl-6-(methylsulfonylamino)indoline | 75-85 |
Yields are estimated based on general sulfonylation reactions of aromatic amines.
Reductive Amination
Reductive amination allows for the introduction of alkyl or arylalkyl groups at the amino position via reaction with an aldehyde or ketone in the presence of a reducing agent.
Experimental Protocol: Reductive Amination
This protocol provides a method for the N-alkylation of this compound.
-
Imine Formation: Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0 to 1.2 eq.) in a suitable solvent such as methanol, dichloroethane (DCE), or THF. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reduction: After stirring for 30-60 minutes at room temperature, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 to 1.5 eq.) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature for 2 to 24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
Quantitative Data
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Product | Expected Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 1-Acetyl-6-(benzylamino)indoline | 70-90 |
| 2 | Acetone | NaBH₃CN | Methanol | 1-Acetyl-6-(isopropylamino)indoline | 60-80 |
| 3 | Cyclohexanone | NaBH(OAc)₃ | DCE | 1-Acetyl-6-(cyclohexylamino)indoline | 70-85 |
Yields are estimated based on general reductive amination procedures.[2]
Urea and Thiourea Formation
The reaction of the amino group with isocyanates or isothiocyanates provides a straightforward route to ureas and thioureas, respectively. These functional groups are prevalent in biologically active molecules and can act as hydrogen bond donors and acceptors.[3][4]
Experimental Protocol: Urea and Thiourea Synthesis
-
Reaction Setup: Dissolve this compound (1.0 eq.) in an aprotic solvent like THF or DCM.
-
Reagent Addition: Add the corresponding isocyanate or isothiocyanate (1.0 eq.) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and may result in the precipitation of the product. Monitor by TLC until the starting amine is consumed (typically 30 minutes to a few hours).
-
Isolation: If a precipitate forms, collect the product by filtration and wash with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.
Quantitative Data
| Entry | Reagent | Solvent | Product | Expected Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Phenyl isocyanate | THF | 1-(1-Acetylindolin-6-yl)-3-phenylurea | >90 | | 2 | Methyl isocyanate | DCM | 1-(1-Acetylindolin-6-yl)-3-methylurea | >90 | | 3 | Phenyl isothiocyanate | THF | 1-(1-Acetylindolin-6-yl)-3-phenylthiourea | >90 |
Yields are typically high for these reactions.[3]
Diazotization and Subsequent Reactions
The primary aromatic amine of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents.[5]
Experimental Protocol: Diazotization and Sandmeyer Reaction
This protocol describes the conversion of the amino group to a halide or cyanide via a diazonium salt intermediate.[6][7]
-
Diazotization: Suspend or dissolve this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) at 0-5 °C. To this cooled mixture, add a solution of sodium nitrite (NaNO₂) (1.0 to 1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 15-30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the appropriate copper(I) salt (e.g., CuCl, CuBr, or CuCN) in the corresponding concentrated acid. Add the freshly prepared diazonium salt solution slowly to the copper(I) salt solution at the appropriate temperature (often slightly elevated).
-
Reaction Monitoring and Work-up: Stir the reaction until the evolution of nitrogen gas ceases. The product can then be isolated by extraction with an organic solvent.
-
Purification: Wash the organic extract, dry, and concentrate. Purify the product by column chromatography or recrystallization.
Quantitative Data
| Entry | Copper(I) Salt | Product | Expected Yield (%) |
| 1 | CuCl | 1-Acetyl-6-chloroindoline | 60-80 |
| 2 | CuBr | 1-Acetyl-6-bromoindoline | 60-80 |
| 3 | CuCN | 1-Acetyl-6-cyanoindoline | 50-70 |
Yields for Sandmeyer reactions can be variable and require careful optimization.[8][9]
Experimental Protocol: Azo Coupling
Diazonium salts can also react with activated aromatic compounds (e.g., phenols, anilines) to form azo dyes.[10]
-
Diazotization: Prepare the diazonium salt of this compound as described above.
-
Coupling: In a separate flask, dissolve the coupling component (e.g., phenol or N,N-dimethylaniline) (1.0 eq.) in an alkaline (for phenols) or acidic (for anilines) aqueous solution at 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring, maintaining the temperature below 5 °C and adjusting the pH as necessary.
-
Isolation: The resulting azo dye often precipitates from the solution. Collect the solid by filtration, wash with water, and dry.
Figure 2: Reaction pathways involving the diazotization of this compound.
Buchwald-Hartwig Amination
For the formation of C-N bonds with aryl or heteroaryl partners, the Buchwald-Hartwig amination offers a powerful palladium-catalyzed cross-coupling method.[1][11] This allows for the synthesis of diarylamine structures.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried flask, add a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP), a base (e.g., Cs₂CO₃ or NaOtBu), this compound (1.0 eq.), and the aryl/heteroaryl halide (1.1 eq.).
-
Solvent and Reaction: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) and heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.
Quantitative Data
| Entry | Aryl Halide | Catalyst/Ligand | Base | Product | Expected Yield (%) |
| 1 | Bromobenzene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1-Acetyl-6-(phenylamino)indoline | 60-90 |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ / BINAP | NaOtBu | 1-Acetyl-6-(p-tolylamino)indoline | 60-90 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1-Acetyl-6-(pyridin-2-ylamino)indoline | 50-80 |
Yields are highly dependent on the specific substrates, catalyst, ligand, and base combination.[12]
These protocols provide a foundation for the derivatization of this compound. Researchers are encouraged to optimize the reaction conditions for their specific needs to achieve the best results.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazotisation [organic-chemistry.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. ajrconline.org [ajrconline.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Acetyl-6-aminoindoline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Acetyl-6-aminoindoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: A common and effective strategy involves a multi-step process that begins with the formation of a substituted indoline core, followed by nitration, acetylation, and a final reduction of the nitro group to the desired amine. This approach avoids the use of expensive catalysts like palladium that are employed in other methods such as reductive Heck cyclization.[1]
Q2: What are the critical steps in the synthesis that significantly impact the overall yield?
A2: Each step is crucial, but the Fischer indole synthesis to form the initial indoline ring, the nitration step, and the final hydrogenation to produce the 6-amino group are particularly important for maximizing the overall yield. Careful control of reaction conditions such as temperature, reagent stoichiometry, and reaction time is essential at each of these stages.[1]
Q3: Are there alternative methods for the reduction of the 6-nitroindoline intermediate?
A3: Yes, besides catalytic hydrogenation using Pd/C, other methods for reducing the nitro group to an amine include the use of iron powder, often at elevated temperatures (around 80 °C), or reduction with zinc in the presence of an acid like acetic acid.[1] Another alternative is using ammonium formate with 10% Pd/C.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Fischer indole synthesis | - Inappropriate acid catalyst or solvent.- Suboptimal reaction temperature.- Incomplete hydrazone formation. | - Use methanesulfonic acid (MSA) in a non-polar solvent like heptane for the cyclization.- Maintain the reaction temperature between 18-20 °C.- Ensure the initial reaction between phenylhydrazine and the aldehyde goes to completion (e.g., >99% conversion) before proceeding with cyclization.[1] |
| Formation of multiple isomers during nitration | - Reaction temperature is too high.- Incorrect nitrating agent concentration. | - Perform the nitration at a low temperature, specifically between -15 °C and 10 °C, to improve regioselectivity.- Use a carefully prepared solution of nitric acid in water for dropwise addition.[1] |
| Incomplete acetylation of the indoline nitrogen | - Insufficient acetylating agent.- Presence of moisture in the reaction. | - Use a slight excess of acetyl chloride or acetic anhydride.- Ensure all glassware is dry and use an anhydrous solvent like dichloromethane (DCM). |
| Incomplete reduction of the nitro group | - Inactive catalyst.- Insufficient hydrogen pressure or reaction time. | - Use a fresh, high-quality 10% Pd/C catalyst.- Ensure the hydrogenation is carried out under adequate hydrogen pressure (e.g., 30 PSI) and for a sufficient duration (e.g., 6 hours) at an appropriate temperature (e.g., 60 °C).[1] |
| Difficulty in product purification | - Presence of unreacted starting materials or side products. | - After nitration, adjust the pH to 8-9 with ammonium hydroxide and perform an extraction with a suitable solvent like isopropyl acetate (IPAC).- For the final product, after hydrogenation and concentration, add a solvent like toluene to precipitate the product, which can then be washed with water and toluene to improve purity.[1] |
Experimental Protocols
Synthesis of 1-Acetyl-6-nitroindoline
This two-step protocol involves the nitration of an indoline precursor followed by acetylation.
Step 1: Nitration of 3,3-dimethylindoline
-
In a suitable reactor, cool the starting indoline derivative.
-
Slowly add a solution of nitric acid (e.g., 75.6 g) in water (e.g., 18.89 g) dropwise, while maintaining the temperature between -15 °C and 10 °C.
-
Stir the reaction mixture for 1 hour at this temperature.
-
Transfer the mixture to a solution of 30% ammonium hydroxide and water at 0-5 °C.
-
Adjust the pH to 8-9 with ammonium hydroxide.
-
Extract the product with isopropyl acetate (IPAC).
-
Wash the combined organic phases with saturated brine to obtain a solution of the 6-nitroindoline derivative.[1]
Step 2: Acetylation of 3,3-dimethyl-6-nitroindoline
-
To the solution of the 6-nitroindoline derivative, add a suitable base like triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add acetyl chloride dropwise while keeping the reaction temperature below 25 °C.
-
Stir the mixture for 1 hour at 20-25 °C.
-
Slowly add deionized water to precipitate the product.
-
Isolate the product by filtration, wash the wet cake with deionized water and heptane, and dry under vacuum at 50 °C.[1]
Synthesis of this compound (Hydrogenation)
-
Charge a reactor with 1-acetyl-6-nitroindoline, a suitable solvent such as tetrahydrofuran (THF), and a 10% Palladium on carbon (Pd/C) catalyst (e.g., 5 wt%).
-
Degas the slurry with vacuum and hydrogen three times.
-
Stir the mixture for 6 hours at 60 °C under a hydrogen pressure of 30 PSI.
-
Filter the reaction mixture through Celite™ and wash the filter cake with THF.
-
Combine the filtrate and washes and concentrate in vacuo.
-
Add toluene to the residue to precipitate the product.
-
Isolate the product by filtration and wash the wet cake with deionized water and toluene to afford the final product.[1]
Data Presentation
Table 1: Summary of Yields for Key Reaction Steps
| Reaction Step | Starting Material | Product | Reported Yield |
| Fischer Indole Synthesis | Phenylhydrazine and Isobutyraldehyde | 3,3-dimethyl-3H-indole | 91% (Assay)[1] |
| Nitration | 3,3-dimethylindoline | 3,3-dimethyl-6-nitroindoline | 91%[1] |
| Acetylation | 3,3-dimethyl-6-nitroindoline | 1-Acetyl-3,3-dimethyl-6-nitroindoline | 93%[1] |
| Hydrogenation | 1-Acetyl-3,3-dimethyl-6-nitroindoline | 1-Acetyl-6-amino-3,3-dimethylindoline | 94%[1] |
Visualizations
References
Technical Support Center: Purification of Crude 1-Acetyl-6-aminoindoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Acetyl-6-aminoindoline.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound via recrystallization and column chromatography.
Recrystallization
Q1: My this compound is not dissolving in the recrystallization solvent, even with heating.
A1: This indicates that the chosen solvent is not suitable for dissolving the compound at elevated temperatures. This compound, being a polar molecule, requires a relatively polar solvent for recrystallization.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: If you are using a non-polar solvent, switch to a more polar one. A mixture of solvents can also be effective. For instance, you can dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, like ethanol or methanol) at an elevated temperature and then add a "poor" solvent (in which it is less soluble, like water or hexane) dropwise until the solution becomes slightly turbid.
-
Increase Solvent Volume: You may not be using a sufficient volume of the solvent. Add the hot solvent in small portions until the solid dissolves completely.
-
Check for Insoluble Impurities: The undissolved material might be insoluble impurities. If the majority of your compound has dissolved and some solid remains, proceed with hot filtration to remove these impurities before cooling the solution for crystallization.
-
Q2: After cooling the solution, my product "oiled out" instead of forming crystals.
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase. This can happen if the solution is supersaturated too quickly or if the melting point of the compound is lower than the boiling point of the chosen solvent.
-
Troubleshooting Steps:
-
Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate, which generally leads to the formation of larger and purer crystals.
-
Use a Different Solvent System: Experiment with a solvent or a mixture of solvents with a lower boiling point or different polarity.
-
Dilute the Solution: The concentration of your compound might be too high. Add more hot solvent to dissolve the oil and then attempt to recrystallize from a more dilute solution.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth. Seeding the solution with a small crystal of pure this compound can also induce crystallization.
-
Q3: The yield of my recrystallized this compound is very low.
A3: A low yield can result from several factors, including the compound's solubility in the cold solvent and premature crystallization.
-
Troubleshooting Steps:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to completely dissolve the crude product. Using an excess of solvent will result in a significant portion of your product remaining in the solution upon cooling.
-
Ensure Complete Crystallization: Cool the solution for a sufficient amount of time in an ice bath to maximize the precipitation of the product.
-
Prevent Premature Crystallization: During hot filtration, a pre-heated funnel and filter paper can prevent the product from crystallizing prematurely.
-
Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated and cooled again to recover a second crop of crystals, although these may be less pure than the first crop.
-
Column Chromatography
Q4: My this compound is not moving from the baseline on the silica gel column.
A4: This indicates that the mobile phase is not polar enough to elute the compound. As an amine-containing compound, this compound can interact strongly with the acidic silica gel stationary phase.
-
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase mixture. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A gradient elution, where the polarity of the mobile phase is increased over time, can be very effective.
-
Add a Basic Modifier: To counteract the acidic nature of the silica gel, a small amount of a basic modifier like triethylamine (typically 0.1-1%) can be added to the mobile phase. This will compete with your compound for the active sites on the silica, allowing it to elute more effectively.
-
Consider an Alternative Stationary Phase: If tailing or irreversible adsorption is a significant issue, consider using an alternative stationary phase such as alumina (neutral or basic) or an amine-functionalized silica gel.
-
Q5: The separation of my product from impurities is poor, resulting in overlapping peaks.
A5: Poor separation can be due to an inappropriate mobile phase composition, column overloading, or improper column packing.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: A less polar mobile phase will generally lead to better separation (higher resolution) but longer elution times. Experiment with different solvent ratios to find the optimal balance between resolution and speed.
-
Reduce the Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material loaded should be about 1-5% of the mass of the stationary phase.
-
Ensure Proper Column Packing: A well-packed column is crucial for good separation. Ensure the stationary phase is packed uniformly without any cracks or channels.
-
Use a Gradient Elution: A shallow gradient of the mobile phase can often improve the separation of closely eluting compounds.
-
Q6: The purified fractions of this compound are showing contamination with an unknown impurity.
A6: Contamination can arise from various sources, including the starting materials, side reactions, or degradation of the product.
-
Troubleshooting Steps:
-
Identify Potential Impurities: Common impurities in the synthesis of indolines can include unreacted starting materials, by-products from side reactions (e.g., over-acetylation or incomplete reduction of the nitro group precursor), and products of air oxidation.[1][2]
-
Analytical Monitoring: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the purity of the fractions. An HPLC method for a similar compound utilized a C18 column with a water/methanol gradient containing 0.1% TFA.[3]
-
Re-purification: If necessary, combine the impure fractions and re-purify them using a shallower solvent gradient or a different chromatographic technique.
-
Data Presentation
The following table summarizes the expected quantitative data for the purification of this compound. These values are typical for the purification of aromatic amines and may vary depending on the scale of the reaction and the initial purity of the crude product.
| Parameter | Recrystallization | Column Chromatography |
| Typical Solvents | Ethanol/Water, Methanol/Water, Ethyl Acetate/Hexane | Hexane/Ethyl Acetate with Triethylamine, Dichloromethane/Methanol |
| Expected Yield | 60-85% | 50-80% |
| Expected Purity | >98% | >99% |
| Melting Point (Pure) | 179-180 °C | 179-180 °C |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for the purification of crude this compound by recrystallization from a mixed solvent system of ethanol and water.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with continuous swirling until the solution becomes slightly and persistently cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.
Protocol 2: Purification by Column Chromatography
This protocol describes a method for the purification of crude this compound using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% Triethylamine).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., from 5% to 50% over several column volumes).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the composition of the collected fractions using TLC or HPLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualization
The following diagram illustrates the general workflow for the purification of crude this compound.
Caption: Purification workflow for this compound.
References
Technical Support Center: Synthesis of 1-Acetyl-6-aminoindoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetyl-6-aminoindoline.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Q1: Low or No Product Yield
-
Potential Cause 1: Incomplete Reaction
-
Solution: Ensure the reaction has gone to completion by monitoring it using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature. However, be cautious with temperature increases as this can lead to the formation of side products.[1]
-
-
Potential Cause 2: Suboptimal Reaction Temperature
-
Solution: The acetylation of 6-aminoindoline is sensitive to temperature. Elevated temperatures can lead to the formation of significant side products and rearrangements, thereby reducing the yield of the desired product.[1] It is recommended to carry out the reaction at a controlled, lower temperature (e.g., 0-25 °C) and monitor the progress.
-
-
Potential Cause 3: Inactive Acetylating Agent
-
Solution: Acetic anhydride is susceptible to hydrolysis. Use a fresh bottle of acetic anhydride or distill it before use to ensure its reactivity.
-
-
Potential Cause 4: Issues with the Starting Material
-
Solution: The purity of the starting 6-aminoindoline is crucial. Impurities in the starting material can interfere with the reaction. It is advisable to purify the 6-aminoindoline, for instance by column chromatography, before proceeding with the acetylation.
-
Q2: Formation of Multiple Products (Side Reactions)
-
Potential Cause 1: Di-acetylation
-
Description: A common side reaction is the formation of the di-acetylated product, where both the indole nitrogen and the 6-amino group are acetylated. This is more likely to occur with an excess of the acetylating agent and at higher temperatures.
-
Solution: To favor mono-acetylation at the indole nitrogen, use a controlled amount of the acetylating agent (e.g., 1.0-1.2 equivalents). Running the reaction at a lower temperature can also improve selectivity. Some methods for selective N-acetylation of indoles include using a base like potassium hydroxide in DMSO or employing thioesters as the acyl source.
-
-
Potential Cause 2: C-Acetylation
-
Description: Friedel-Crafts acylation at the C3 position of the indole ring is a potential side reaction, leading to the formation of 3-acetyl-6-aminoindoline.
-
Solution: The choice of reaction conditions can influence the N- versus C-acetylation ratio. Generally, N-acetylation is favored under basic conditions, while C-acetylation is more prevalent under acidic (Friedel-Crafts) conditions. Using a non-acidic catalyst or a base-mediated reaction can minimize C-acetylation.
-
-
Potential Cause 3: Rearrangement Products
-
Description: Indole derivatives can be prone to rearrangement under certain conditions, especially at elevated temperatures.[1]
-
Solution: Maintain a controlled and moderate reaction temperature throughout the synthesis.
-
Q3: Difficulty in Product Purification
-
Potential Cause 1: Co-eluting Impurities
-
Solution: If standard column chromatography does not provide adequate separation, consider using a different solvent system or a different stationary phase. Preparative HPLC can be a powerful tool for isolating the pure product from closely related impurities.
-
-
Potential Cause 2: Product Instability
-
Solution: this compound may be sensitive to acidic or basic conditions during workup and purification. It is advisable to use neutral conditions whenever possible. If the product is an oil, it may be beneficial to try and form a crystalline salt for easier handling and purification.
-
Q4: Product Appears Colored or Dark
-
Potential Cause: Oxidation
-
Description: Aminoindolines and their derivatives can be susceptible to air oxidation, which can lead to the formation of colored impurities.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup and storage, minimize exposure to air and light. If the product is colored, it may be purified by recrystallization or by passing it through a short plug of silica gel or activated carbon.
-
Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of acetylated indolines. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Parameter | Condition 1: Selective N-Acetylation | Condition 2: Friedel-Crafts C-Acetylation |
| Starting Material | 6-Aminoindoline | 6-Aminoindoline (N-protected) |
| Acetylating Agent | Acetic Anhydride (1.1 eq) | Acetyl Chloride / Lewis Acid |
| Solvent | Dichloromethane or THF | Dichloromethane or Nitrobenzene |
| Temperature | 0 - 25 °C | 0 °C to room temperature |
| Catalyst/Base | Pyridine or Triethylamine | AlCl₃ or other Lewis acid |
| Typical Yield | Moderate to High | Variable, depends on substrate |
| Major Product | This compound | 1-Protected-3-acetyl-6-aminoindoline |
| Key Side Products | Di-acetylated indoline, unreacted starting material | Poly-acylated products, rearranged isomers |
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This protocol is a general guideline and may require optimization.
-
Preparation: To a solution of 6-aminoindoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Acetylation: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution while stirring.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for 1-Acetyl-6-aminoindoline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the synthesis of 1-Acetyl-6-aminoindoline. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient synthesis.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a three-step process starting from indoline:
-
Nitration: Electrophilic nitration of indoline to produce 6-nitroindoline.
-
N-Acetylation: Acetylation of the nitrogen atom of 6-nitroindoline to yield 1-acetyl-6-nitroindoline.
-
Reduction: Selective reduction of the nitro group of 1-acetyl-6-nitroindoline to the corresponding amine.
How to remove impurities from 1-Acetyl-6-aminoindoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Acetyl-6-aminoindoline.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in a sample of this compound?
A1: Based on common synthetic routes, which typically involve the acetylation of 6-aminoindoline or the reduction of a nitro intermediate, potential impurities may include:
-
Unreacted Starting Materials: 6-aminoindoline.
-
Intermediates from Synthesis: 1-Acetyl-6-nitroindoline, if the synthesis involves reduction of a nitro group as a final step.
-
Over-acetylation Products: Di-acetylated derivatives, where the amino group is also acetylated.
-
Residual Solvents and Reagents: Solvents used during the reaction and workup (e.g., dichloromethane, ethyl acetate, heptane) and unreacted reagents like acetic anhydride or acetyl chloride.[1]
-
Degradation Products: Although acetylated compounds can exhibit enhanced stability, degradation may occur under harsh pH or temperature conditions.[2][3]
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: To accurately determine the purity of your this compound sample and identify any impurities, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the main compound and any impurities. A reversed-phase C18 column with a gradient elution of water and methanol or acetonitrile is a good starting point.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities by their mass-to-charge ratio and fragmentation patterns.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the molecule and can be used to confirm the identity of this compound and to identify and quantify impurities if they are present in sufficient amounts.
-
Melting Point Analysis: A sharp melting point range close to the literature value (179-180°C) is indicative of high purity. A broad melting point range suggests the presence of impurities.
Troubleshooting Guides
Problem 1: The isolated this compound is an oil or amorphous solid instead of crystals.
This issue, often referred to as "oiling out," can occur when the compound separates from the solution above its melting point or when crystallization is inhibited.
Troubleshooting Steps:
-
Reduce the Rate of Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling can promote the formation of oils.[6]
-
Use a Different Solvent System: The polarity of the solvent may be too high. Experiment with less polar solvents or a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble).[6]
-
Lower the Concentration: The solution may be too concentrated. Add more of the hot solvent to redissolve the material and attempt recrystallization from a more dilute solution.[6]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[6]
-
Seeding: If available, add a small crystal of pure this compound to the cooled solution to act as a template for crystallization.[6]
-
Problem 2: No crystals form upon cooling the recrystallization solution.
This indicates that the solution is not supersaturated, and the compound remains dissolved.
Troubleshooting Steps:
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent. This will increase the concentration of the compound and promote saturation. Be cautious not to remove too much solvent, which could lead to oiling out.
-
Add an Anti-Solvent: If using a single solvent, you can try adding a miscible "poor" solvent (an anti-solvent) dropwise to the solution at room temperature until it becomes slightly turbid. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.
-
Cool to a Lower Temperature: If an ice bath is insufficient, try using a salt-ice bath or a laboratory freezer to achieve lower temperatures.
Problem 3: The purity of this compound does not improve after recrystallization.
This may occur if the chosen solvent is not appropriate for separating the specific impurities present.
Troubleshooting Steps:
-
Select a Different Recrystallization Solvent: The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Refer to the table below for suggested solvent systems.
-
Perform an Acid-Base Extraction: Since this compound has a basic amino group, an acid-base extraction can be effective for removing non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution. The protonated product will move to the aqueous layer. The aqueous layer can then be basified to precipitate the purified product, which can be collected by filtration.
-
Utilize Column Chromatography: For difficult separations, column chromatography is a highly effective purification method. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is a common choice.
Data Presentation
Table 1: Suggested Solvent Systems for Recrystallization of this compound
| Solvent/Solvent System | Rationale |
| Ethanol | A versatile and commonly used solvent for recrystallizing polar organic compounds.[7] |
| Isopropanol | Similar to ethanol, can be a good choice for moderately polar compounds. |
| Water | As an indoline derivative with an amino group, it may have some solubility in hot water, making water a potential recrystallization solvent, especially for removing non-polar impurities.[7] |
| Hexane / Ethyl Acetate | A common mixed solvent system. The compound is likely more soluble in ethyl acetate ("good" solvent) and less soluble in hexane ("poor" solvent). The ratio can be adjusted to achieve optimal crystallization.[7] |
| Hexane / Acetone | Another effective mixed solvent system. Acetone is a more polar "good" solvent than ethyl acetate.[7] |
| Toluene | Aromatic solvents can sometimes be effective for crystallizing compounds with aromatic rings. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen recrystallization solvent and heat the mixture with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.[6]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane or a hexane/ethyl acetate mixture). Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the least polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]
- 2. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-terminal acetylation can stabilize proteins independent of their ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Stability issues of 1-Acetyl-6-aminoindoline under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-Acetyl-6-aminoindoline under acidic conditions. The following information is based on general principles of indole and N-acetyl compound chemistry, as specific stability data for this compound is not extensively available in the public domain. It is recommended to perform specific stability studies for your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic solutions?
A1: The main stability concern for this compound under acidic conditions is the hydrolysis of the 1-acetyl group, leading to the formation of 6-aminoindoline and acetic acid. The stability of indole compounds in aqueous solutions is primarily influenced by pH, exposure to light, and temperature.[1] Highly acidic environments can catalyze this degradation.
Q2: What is the likely degradation product of this compound in an acidic medium?
A2: The most probable degradation product is 6-aminoindoline, formed through the acid-catalyzed hydrolysis of the amide bond.
Q3: How can I monitor the degradation of this compound?
A3: Degradation can be monitored by High-Performance Liquid Chromatography (HPLC) with a UV detector. The appearance of a new peak corresponding to 6-aminoindoline and a decrease in the peak area of the parent compound over time are indicative of degradation.
Q4: What are the optimal storage conditions for stock solutions of this compound?
A4: To ensure maximum stability, stock solutions should be prepared fresh. If storage is necessary, it is recommended to store them at low temperatures (-20°C or below), protected from light in tightly sealed vials.[1] For long-term storage, preparing aliquots in an anhydrous aprotic solvent like DMSO and storing at -80°C is advisable.[1]
Troubleshooting Guide
Issue 1: I am observing a new peak in my HPLC chromatogram after incubating my sample in an acidic buffer.
-
Question: Does the retention time of the new peak match that of a 6-aminoindoline standard?
-
Answer: If yes, this strongly suggests that the new peak is a result of the hydrolysis of the acetyl group. To confirm, you can perform a forced degradation study by intentionally exposing a sample to strong acid and observing the growth of this peak.
-
-
Question: Is the area of the this compound peak decreasing over time?
Issue 2: My quantification of this compound is inconsistent in my cell-based assay with an acidic medium.
-
Question: Have you evaluated the stability of the compound in your specific cell culture medium at the experimental temperature (e.g., 37°C)?
Issue 3: The color of my solution containing this compound has changed after acidification.
-
Question: Was the solution exposed to light for an extended period?
Quantitative Data on Stability
The following table presents hypothetical stability data for this compound under various acidic conditions to illustrate expected trends. Actual results may vary and should be determined experimentally.
| pH | Temperature (°C) | Time (hours) | Remaining this compound (%) |
| 1.0 | 37 | 0 | 100 |
| 1.0 | 37 | 2 | 85 |
| 1.0 | 37 | 6 | 60 |
| 1.0 | 37 | 24 | 25 |
| 4.0 | 37 | 0 | 100 |
| 4.0 | 37 | 2 | 98 |
| 4.0 | 37 | 6 | 95 |
| 4.0 | 37 | 24 | 88 |
| 4.0 | 25 | 24 | 95 |
Experimental Protocols
Protocol for Acid Stability Study of this compound by HPLC
This protocol outlines a general procedure for assessing the stability of this compound in acidic solutions.
1. Materials and Reagents:
-
This compound
-
6-aminoindoline (as a reference standard)
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl) or other appropriate acid
-
Sodium hydroxide (NaOH) for neutralization
-
pH meter
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 HPLC column
2. Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Acidic Buffers: Prepare buffers at the desired pH values (e.g., pH 1, 2, 4) using appropriate acids.
-
Test Solutions: Dilute the stock solution with the acidic buffers to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
3. Stability Study Procedure:
-
Incubate the test solutions at the desired temperatures (e.g., room temperature, 37°C).
-
At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot of each test solution.
-
Neutralize the aliquot with an equivalent amount of NaOH if necessary to stop the degradation reaction.
-
Dilute the neutralized aliquot with the mobile phase to the final analysis concentration.
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water. The exact conditions should be optimized for good separation of the parent compound and its degradants.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of this compound.
-
-
Inject the samples from each time point and analyze the chromatograms.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time zero.
-
Identify and quantify the degradation products by comparing their retention times and UV spectra with those of reference standards.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Proposed acid-catalyzed hydrolysis of this compound.
References
Technical Support Center: N-acetylation of Hindered Aminoindolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the N-acetylation of hindered aminoindolines.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the N-acetylation of hindered aminoindolines in a question-and-answer format.
Question 1: My N-acetylation reaction of a hindered aminoindoline is resulting in a low or no yield. What are the primary causes and how can I improve the conversion?
Answer:
Low yields in the N-acetylation of hindered aminoindolines are a common challenge, primarily due to two factors:
-
Steric Hindrance: Bulky substituents on the aminoindoline ring, particularly near the amino group, can physically block the approach of the acetylating agent.
-
Reduced Nucleophilicity: Electron-withdrawing groups on the aromatic ring can decrease the electron density of the amino group, making it a weaker nucleophile.
Here are several strategies to overcome these issues:
-
Choice of Acetylating Agent:
-
Increase Reactivity: Switch from acetic anhydride to the more reactive acetyl chloride.[1][2] Acetyl chloride is more electrophilic and can overcome the energy barrier imposed by steric hindrance more effectively.
-
Milder, More Selective Agents: For sensitive substrates, consider alternative acylating agents like thioesters, which can offer higher chemoselectivity in the presence of a suitable catalyst.[3]
-
-
Role of Catalyst:
-
Nucleophilic Catalysis: Employ a nucleophilic catalyst such as 4-(Dimethylaminopyridine) (DMAP). DMAP reacts with the acetylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acetylating species.[2][4]
-
Catalyst Loading: Ensure you are using a sufficient catalytic amount of DMAP. In some cases, stoichiometric amounts may be necessary for particularly challenging substrates.
-
-
Reaction Conditions:
-
Solvent: Use an appropriate anhydrous solvent. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices. For some reactions, polar aprotic solvents like DMF can be effective, but solvent screening may be necessary.[3]
-
Temperature: While starting the reaction at a low temperature (e.g., 0 °C) is often recommended to control the initial exotherm, especially with acetyl chloride, gradually increasing the temperature or running the reaction at an elevated temperature (e.g., reflux) may be required to drive the reaction to completion.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to neutralize the acid byproduct (HCl or acetic acid) and drive the equilibrium towards the product. Ensure the base is dry and used in at least a stoichiometric amount.
-
Question 2: I am observing multiple spots on my TLC, suggesting the formation of side products. What are these side products and how can I minimize them?
Answer:
Side product formation can be a significant issue in the N-acetylation of aminoindolines. Common side products include:
-
Di-acetylation: Acetylation of both the exocyclic amine and the indoline nitrogen (N-1 position).
-
C-3 Acetylation: In some cases, electrophilic substitution can occur at the C-3 position of the indole ring, although this is less common for aminoindolines compared to indoles.[5]
-
Polymerization/Degradation: Under harsh conditions (e.g., high temperatures for extended periods), sensitive substrates may degrade or polymerize.
Strategies to Minimize Side Products:
-
Control Stoichiometry: Use a precise amount of the acetylating agent (typically 1.0 to 1.2 equivalents) to minimize over-acetylation. Slow, dropwise addition of the acetylating agent can also help.
-
Optimize Reaction Temperature: Running the reaction at the lowest effective temperature can improve selectivity and reduce the formation of degradation products.
-
Choice of Base and Acetylating Agent: Using a milder base or a less reactive acetylating agent (e.g., acetic anhydride instead of acetyl chloride) can sometimes improve selectivity for N-acetylation of the primary amine.[5]
-
Protecting Groups: If selective acetylation is not achievable, consider a protection-deprotection strategy for the indoline nitrogen.
Question 3: The purification of my N-acetylated aminoindoline is proving difficult. What are some effective purification strategies?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, the base, and side products.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is essential. Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and acetylating agent.[5] Extract the product into an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with brine can help to remove water.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying N-acetylated aminoindolines. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.[5] Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the amine-containing compounds on the silica gel.[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in the N-acetylation of hindered aminoindolines? The primary challenge is the steric hindrance created by bulky substituents near the amino group, which shields the nitrogen atom and makes it less accessible to the acetylating agent. This is often compounded by a decrease in the nucleophilicity of the amine due to electronic effects.
Q2: Should I use acetyl chloride or acetic anhydride? For hindered aminoindolines, acetyl chloride is often preferred due to its higher reactivity, which can help overcome the steric barrier.[1][2] However, acetic anhydride is less moisture-sensitive, and its byproduct, acetic acid, is less corrosive than the hydrogen chloride produced from acetyl chloride.[4] With a potent catalyst like DMAP, acetic anhydride can be very effective. The choice may depend on the specific substrate and the desired reaction conditions.
Q3: What is the role of DMAP in the reaction? 4-(Dimethylaminopyridine) (DMAP) acts as a nucleophilic catalyst. It reacts with the acetylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is a much more powerful acetylating agent than the anhydride itself and can more effectively acetylate the sterically hindered aminoindoline. The DMAP is then regenerated, allowing it to participate in the catalytic cycle again.[2][4]
Q4: My hindered aminoindoline is also electron-deficient. What additional considerations should I take? Electron-withdrawing groups on the aminoindoline ring further decrease the nucleophilicity of the amine, making acetylation even more challenging. For such substrates, more forcing conditions are generally required:
-
Use a highly reactive acetylating agent like acetyl chloride.
-
Employ a stronger, non-nucleophilic base.
-
Consider using a super-stoichiometric amount of the base.
-
Higher reaction temperatures and longer reaction times may be necessary.
Data Summary
The following tables provide a summary of representative conditions and yields for the N-acetylation of various amines, which can serve as a general guide for the N-acetylation of hindered aminoindolines. Note that optimal conditions will vary depending on the specific substrate.
Table 1: Comparison of Acetylating Agents for the Acetylation of Aniline
| Entry | Acetylating Agent | Solvent | Time (min) | Yield (%) |
| 1 | Acetic Anhydride | THF | 6 | 75 |
| 2 | Acetic Anhydride | CHCl₃ | 5 | 79 |
| 3 | Acetic Anhydride | CH₂Cl₂ | 5 | 81 |
| 4 | Acetic Anhydride | H₂O | 5 | 90 |
| 5 | Acetic Anhydride | No Solvent | 5 | 89 |
Data adapted from a study on catalyst-free N-acylation.[1]
Table 2: N-acetylation of Various Amines in a Continuous-Flow System
| Entry | Substrate | Product | Yield (%) |
| 1 | Aniline | N-Phenylacetamide | >99 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)acetamide | >99 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)acetamide | >99 |
| 4 | 4-Bromoaniline | N-(4-bromophenyl)acetamide | >99 |
| 5 | 4-Nitroaniline | No Reaction | 0 |
| 6 | Benzylamine | N-Benzylacetamide | >99 |
| 7 | Piperidine | N-Acetylpiperidine | >99 |
Conditions: 200 °C, 50 bar, 0.1 mL/min flow rate, acetonitrile as solvent and acetylating agent, alumina as catalyst.[6]
Experimental Protocols
Protocol 1: General Procedure for N-acetylation using Acetyl Chloride
-
Dissolve the hindered aminoindoline (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[5]
Protocol 2: General Procedure for N-acetylation using Acetic Anhydride and DMAP
-
Dissolve the hindered aminoindoline (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Add a non-nucleophilic base, such as triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq).
-
Add acetic anhydride (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC. If the reaction is sluggish, it can be gently heated.
-
Once the reaction is complete, dilute the mixture with the organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 3. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Alternative methods for the synthesis of 1-Acetyl-6-aminoindoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to alternative methods for the synthesis of 1-Acetyl-6-aminoindoline. It includes detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Alternative Synthesis Methods: A Comparative Overview
Several alternative methods to the traditional Fischer indole synthesis exist for the preparation of this compound. The primary alternatives include the Leimgruber-Batcho synthesis, the Bischler-Möhlau synthesis, and the Reductive Heck Cyclization. Each method offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.
| Synthesis Method | Key Starting Materials | Typical Reaction Conditions | Reported Yield | Key Advantages | Key Disadvantages |
| Leimgruber-Batcho Synthesis | Substituted o-nitrotoluene, Dimethylformamide dimethyl acetal (DMFDMA) | 1. Enamine formation (reflux). 2. Reductive cyclization (e.g., Raney Ni, H₂ or Fe/HOAc). | 70-95%[1][2] | High yields, mild final step conditions, good functional group tolerance.[1][3] | Two-step process, availability of substituted o-nitrotoluenes can be a limitation.[1] |
| Bischler-Möhlau Synthesis | α-haloketone, Aniline derivative | High temperatures, often with acid catalysis. Microwave irradiation can be used for milder conditions. | Variable, often low.[4][5] | One-pot reaction. | Harsh reaction conditions, often low yields, and potential for regioisomer formation.[4][5] |
| Reductive Heck Cyclization | N-allyl-o-haloaniline derivative | Palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand, base. | 50-80%[6] | Good functional group tolerance, potential for asymmetric synthesis.[7] | Cost of palladium catalyst, requires synthesis of a specific precursor. |
Leimgruber-Batcho Synthesis
The Leimgruber-Batcho synthesis is a highly efficient two-step method for producing indoles from o-nitrotoluenes. The first step involves the formation of an enamine, followed by a reductive cyclization to yield the indoline.[3]
Experimental Protocol
Step 1: Enamine Formation
-
To a solution of 4-methyl-3-nitroaniline (1 eq.) in dimethylformamide (DMF), add dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq.) and pyrrolidine (1.2 eq.).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.
Step 2: Reductive Cyclization and Acetylation
-
Dissolve the crude enamine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common choices include Raney Nickel with hydrazine hydrate or hydrogen gas, or iron powder in acetic acid.[1][8]
-
Stir the reaction at room temperature until the reduction of the nitro group and subsequent cyclization are complete (monitor by TLC).
-
Filter the reaction mixture to remove the catalyst.
-
To the filtrate, add acetic anhydride (1.1 eq.) and a base such as triethylamine or pyridine.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and purify the crude product by column chromatography or recrystallization to obtain this compound.
Troubleshooting Guide & FAQs
Q1: The enamine formation is slow or incomplete. What can I do?
-
A1: Ensure that the DMF is anhydrous, as moisture can hydrolyze the DMFDMA. The addition of pyrrolidine is known to accelerate the reaction.[3] If the reaction is still slow, a slight increase in temperature or reaction time may be necessary.
Q2: The yield of the reductive cyclization is low. What are the common causes?
-
A2: The choice of reducing agent is critical and can be substrate-dependent. If using catalytic hydrogenation (e.g., Pd/C or Raney Ni), ensure the catalyst is active and the system is free of catalyst poisons. For metal/acid reductions (e.g., Fe/HOAc), ensure the reaction goes to completion. Incomplete reduction can lead to side products.[1]
Q3: I am observing side products during the reduction step. How can I minimize them?
-
A3: A common side reaction during catalytic hydrogenation is the reduction of the enamine double bond.[1] Using milder reducing agents or carefully controlling the reaction time and hydrogen pressure can help minimize this.
Bischler-Möhlau Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-haloketone with an excess of an aniline derivative to form an indole.[4] While historically plagued by harsh conditions and low yields, modern modifications using microwave irradiation have made it a more viable, rapid one-pot method.[9]
Experimental Protocol
-
In a microwave-safe vessel, combine the appropriate α-bromo-ketone (1 eq.) and 4-amino-acetophenone (as the aniline derivative precursor, 3 eq.).
-
Add a catalytic amount of a Lewis acid, such as zinc chloride, if required.
-
Irradiate the mixture in a microwave reactor at a set temperature (e.g., 150-180 °C) for a short period (e.g., 10-30 minutes). Monitor the progress by TLC.
-
After cooling, the reaction mixture is worked up by adding water and extracting with an organic solvent.
-
The crude product is then acetylated using acetic anhydride and a base.
-
Purify the final product by column chromatography.
Troubleshooting Guide & FAQs
Q1: The reaction is not proceeding, or the yield is very low.
-
A1: The classical Bischler-Möhlau synthesis often requires high temperatures, which can lead to degradation. The use of microwave irradiation can significantly improve yields and reduce reaction times.[9] Ensure the aniline derivative is in excess to drive the reaction forward. The choice and amount of Lewis acid catalyst can also be critical and may require optimization.
Q2: I am getting a mixture of regioisomers. How can I improve selectivity?
-
A2: Regiocontrol can be a significant issue in the Bischler-Möhlau synthesis, especially with substituted anilines.[5] Unfortunately, achieving high regioselectivity can be challenging and is highly dependent on the substrate. Trying different Lewis acids or solvent systems might offer some improvement.
Q3: The reaction produces a lot of tar-like byproducts.
-
A3: This is common due to the high temperatures involved. Using microwave synthesis can help minimize charring by providing rapid and uniform heating.[9] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may also reduce degradation.
Reductive Heck Cyclization
The Reductive Heck Cyclization is a palladium-catalyzed intramolecular reaction that can be used to construct the indoline ring system. This method is valued for its mild reaction conditions and good functional group tolerance.[7]
Experimental Protocol
-
Synthesize the precursor, N-(2-bromo-4-aminophenyl)acetamide, by selective bromination and subsequent amidation of p-phenylenediamine.
-
In a reaction vessel, dissolve the precursor (1 eq.) in a suitable solvent like DMF or acetonitrile.
-
Add a palladium catalyst, such as Pd(OAc)₂ (5-10 mol%), and a phosphine ligand, for example, PPh₃ (10-20 mol%).
-
Add a base, typically a tertiary amine like triethylamine or Diisopropylethylamine (DIPEA).
-
The reaction mixture is then heated (e.g., 80-100 °C) and stirred under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with water, and extract the product with an organic solvent.
-
The crude product is then acetylated at the indoline nitrogen using acetic anhydride.
-
Purify the final product by column chromatography.
Troubleshooting Guide & FAQs
Q1: The Heck cyclization is not efficient, and I observe starting material decomposition.
-
A1: The choice of palladium catalyst, ligand, and base is crucial for the success of the Heck reaction. Screening different phosphine ligands can have a significant impact on the yield. The temperature should be carefully optimized; too high a temperature can lead to catalyst decomposition and side reactions.
Q2: I am observing the formation of dehalogenated starting material.
-
A2: This suggests a competing reduction pathway. This can sometimes be suppressed by using a different solvent or by the addition of a silver salt to act as a halide scavenger.
Q3: How can I remove the palladium catalyst from my final product?
-
A3: Purification by column chromatography on silica gel is usually effective. In some cases, treatment of the crude product solution with activated carbon or a palladium scavenger can be beneficial before chromatography.
Product Characterization: this compound
After synthesis and purification, the identity and purity of this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.0-7.2 (m, 1H, Ar-H), ~6.5-6.7 (m, 2H, Ar-H), ~4.0-4.2 (t, 2H, N-CH₂), ~3.5 (br s, 2H, NH₂), ~3.0-3.2 (t, 2H, Ar-CH₂), ~2.2 (s, 3H, COCH₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~168 (C=O), ~145 (Ar-C-NH₂), ~130-140 (quaternary Ar-C), ~110-125 (Ar-CH), ~45-50 (N-CH₂), ~25-30 (Ar-CH₂), ~24 (COCH₃).[10] |
| Infrared (IR) | ν (cm⁻¹): ~3300-3400 (N-H stretch, amine), ~1630-1660 (C=O stretch, amide), ~1600 (aromatic C=C stretch). |
| Mass Spectrometry (MS) | Expected m/z for C₁₀H₁₂N₂O: 176.10 (M⁺). |
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. benchchem.com [benchchem.com]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00015B [pubs.rsc.org]
- 7. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Monitoring the Synthesis of 1-Acetyl-6-aminoindoline by TLC
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the progress of 1-Acetyl-6-aminoindoline synthesis using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the TLC analysis of the N-acetylation of 6-aminoindoline.
Q1: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
A1: Streaking is a common issue when working with amines like 6-aminoindoline due to their basic nature and strong interaction with the acidic silica gel stationary phase.[1][2] Here are the likely causes and solutions:
-
Sample Overloading: The most common cause of streaking is applying too much sample to the TLC plate.[3][4]
-
Solution: Dilute your reaction sample significantly before spotting it on the plate.
-
-
Strong Interaction with Silica Gel: The basic amino group of 6-aminoindoline can bind strongly to the acidic silanol groups of the silica gel.[2]
-
Inappropriate Solvent System: The polarity of your solvent system may not be optimal.
-
Solution: Experiment with different solvent systems. A good starting point is a mixture of ethyl acetate and hexanes. You can adjust the ratio to achieve better separation.
-
Q2: I don't see any spots on my TLC plate after development, even under the UV lamp. What should I do?
A2: The absence of visible spots can be due to several factors:
-
Sample is Too Dilute: The concentration of your compound in the spotted sample may be too low to be detected.[3][4]
-
Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications. Alternatively, use a more concentrated solution of your reaction mixture.[4]
-
-
Compounds are not UV-Active: While indole derivatives are often UV-active, the absorbance might be weak.[6]
-
Solution: Use a chemical stain for visualization. A p-anisaldehyde stain or a potassium permanganate stain are good general options.[6][7] For amines, a ninhydrin stain can also be effective, although it may not work for the acetylated product.[6] An iodine chamber is another simple and often effective method.[8][9]
-
-
Solvent Level in the Chamber was Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent reservoir instead of moving up the plate.[3]
-
Solution: Ensure the solvent level is always below the spotting line on your TLC plate.
-
Q3: The Rf values of my starting material and product are too close to each other. How can I improve the separation?
A3: Poor separation between spots with similar Rf values can be addressed by:
-
Changing the Mobile Phase Composition: Adjusting the polarity of the eluent can significantly impact separation.
-
Solution: If using an ethyl acetate/hexane system, systematically vary the ratio. For example, if the spots are too high on the plate (high Rf), decrease the amount of the more polar solvent (ethyl acetate). If they are too low (low Rf), increase the proportion of ethyl acetate.
-
-
Trying a Different Solvent System: Sometimes, a complete change of solvents is necessary to alter the selectivity of the separation.
-
Solution: Consider solvent systems with different characteristics, such as dichloromethane/methanol or toluene/acetone.[10]
-
-
Using a Longer TLC Plate: A longer plate provides a greater distance for the solvent to travel, which can improve the resolution of closely running spots.
Q4: The solvent front is running unevenly. How does this affect my results and how can I prevent it?
A4: An uneven solvent front will lead to inaccurate Rf value calculations. This is often caused by:
-
Uneven Plate Surface: The silica gel at the bottom edge of the plate may be chipped or uneven.[5]
-
Solution: Ensure the bottom of the TLC plate is straight and the silica is intact. If the corners are damaged, you can carefully trim them at a 45-degree angle.[5]
-
-
Improper Placement in the Chamber: The plate may be touching the sides of the chamber or the filter paper used for saturation.[3]
-
Solution: Place the TLC plate in the center of the developing chamber, ensuring it does not touch the walls or the filter paper wick.
-
-
Chamber Not Properly Saturated: An unsaturated chamber can lead to solvent evaporation from the plate surface, causing an uneven front.
-
Solution: Line the developing chamber with a piece of filter paper soaked in the mobile phase and allow it to sit for a few minutes to ensure the chamber atmosphere is saturated with solvent vapors before placing the plate inside.
-
Experimental Protocol: TLC Monitoring of this compound Synthesis
This protocol outlines the N-acetylation of 6-aminoindoline and the subsequent monitoring of the reaction progress by TLC.
Reaction Scheme:
Materials:
-
6-aminoindoline
-
Acetic anhydride or acetyl chloride
-
A suitable solvent (e.g., dichloromethane, ethyl acetate)
-
A suitable base (e.g., triethylamine, pyridine)
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., Ethyl Acetate/Hexane mixture)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Visualization reagent (e.g., p-anisaldehyde stain, iodine chamber)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-aminoindoline in the chosen solvent. Add the base, and then slowly add the acetylating agent at a controlled temperature (e.g., 0 °C to room temperature).
-
TLC Sample Preparation: At various time points during the reaction (e.g., t=0, 30 min, 1 hr, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute this aliquot in a small vial with a volatile solvent like ethyl acetate.
-
TLC Plate Spotting: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom (the baseline). On this line, spot the starting material (6-aminoindoline), the reaction mixture, and a co-spot (starting material and reaction mixture spotted on the same point).
-
TLC Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle any visible spots.[8][11] If spots are not clearly visible, use a chemical stain such as p-anisaldehyde or an iodine chamber.[6]
-
Analysis: The reaction is complete when the spot corresponding to the starting material (6-aminoindoline) has disappeared from the reaction mixture lane. The product, this compound, will appear as a new spot with a higher Rf value than the starting material.
Data Presentation
The progress of the reaction can be qualitatively and quantitatively assessed by observing the changes in the TLC spots over time. The Rf (Retardation factor) is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.
Table 1: Estimated Rf Values for Reactants and Products
| Compound | Structure | Mobile Phase (Ethyl Acetate:Hexane) | Estimated Rf Value | Visualization |
| 6-Aminoindoline | (Structure of 6-aminoindoline) | 1:1 | ~ 0.3 | UV (254 nm), p-Anisaldehyde, Iodine |
| This compound | (Structure of this compound) | 1:1 | ~ 0.6 | UV (254 nm), p-Anisaldehyde, Iodine |
Note: The provided Rf values are estimates. Actual values may vary depending on the specific experimental conditions (e.g., temperature, chamber saturation, specific TLC plate batch).
Visualization of Experimental Workflow
The following diagram illustrates the workflow for monitoring the synthesis of this compound by TLC.
Caption: Workflow for TLC monitoring of this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chembam.com [chembam.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. silicycle.com [silicycle.com]
- 5. youtube.com [youtube.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. silicycle.com [silicycle.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Protecting Groups for 6-Aminoindoline: 1-Acetyl vs. Alternatives
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step synthesis. This guide provides an objective comparison of 1-Acetyl-6-aminoindoline with other commonly used protected aminoindolines, supported by experimental data and detailed protocols to inform the rational design of synthetic routes.
The indoline scaffold is a privileged structure in medicinal chemistry, and the 6-amino group serves as a crucial handle for further functionalization. Protecting this amine is often necessary to prevent undesired side reactions. The choice of protecting group can significantly impact reaction yields, purification efficiency, and the overall success of a synthetic campaign. Here, we compare the performance of the acetyl (Ac) group with the widely used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups for the protection of 6-aminoindoline.
Performance Comparison of Protected 6-Aminoindolines
The selection of an appropriate protecting group depends on its stability to various reaction conditions and the ease of its removal. The following tables summarize quantitative data for the protection and deprotection of 6-aminoindoline using Acetyl, Boc, and Cbz groups.
Table 1: Comparison of Protection Reactions for 6-Aminoindoline
| Protecting Group | Reagent | Solvent | Base | Time (h) | Yield (%) |
| Acetyl (Ac) | Acetic Anhydride | Dichloromethane (DCM) | Triethylamine (TEA) | 2 | >95 |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Dichloromethane (DCM) | Triethylamine (TEA) | 12 | 98 |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | Tetrahydrofuran (THF)/Water | Sodium Bicarbonate (NaHCO₃) | 20 | 90 |
Table 2: Comparison of Deprotection Reactions for Protected 6-Aminoindolines
| Protected Indoline | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | 6M HCl | Ethanol/Water | Reflux | 16 | High |
| This compound | 4M KOH | Ethanol/Water | 100-110 °C | 16 | 84[1] |
| 1-Boc-6-aminoindoline | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 2 | >95[] |
| 1-Cbz-6-aminoindoline | H₂, 10% Pd/C | Methanol | Room Temp. | 40 | High |
Stability Profile
The stability of the protecting group under various pH conditions is a critical factor in planning multi-step syntheses.
-
This compound: The acetyl group is generally stable under neutral and mildly acidic or basic conditions at room temperature. However, it is readily cleaved under harsher acidic or basic conditions, especially at elevated temperatures[1][3][4].
-
1-Boc-6-aminoindoline: The Boc group is stable to basic conditions and nucleophiles but is highly sensitive to acidic conditions[][5][6]. Even mild acids can lead to its removal.
-
1-Cbz-6-aminoindoline: The Cbz group is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis[7][8][9][10]. This orthogonality makes it a valuable choice in complex syntheses.
Experimental Protocols
Detailed methodologies for the protection and deprotection of 6-aminoindoline are provided below.
Protocol 1: Synthesis of this compound
This protocol describes the N-acetylation of 6-aminoindoline using acetic anhydride.
Materials:
-
6-Aminoindoline
-
Acetic Anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-aminoindoline in DCM and cool the solution to 0 °C.
-
Add TEA, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield this compound.
References
- 1. Acetyl Deprotection - Basic Conditions [commonorganicchemistry.com]
- 3. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 4. Acetyl Deprotection - Acidic Conditions [commonorganicchemistry.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. tdcommons.org [tdcommons.org]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. total-synthesis.com [total-synthesis.com]
A Comparative Analysis of the Reactivity of 1-Acetyl-6-aminoindoline and 6-aminoindoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1-acetyl-6-aminoindoline and 6-aminoindoline. The presence of an acetyl group on the indoline nitrogen significantly modulates the electronic properties and, consequently, the reactivity of the molecule, particularly concerning the aromatic ring and the exocyclic amino group. This comparison is supported by established principles of organic chemistry and analogous experimental data from related compounds.
Executive Summary
The primary difference in reactivity between 6-aminoindoline and this compound stems from the electronic nature of the substituent on the indoline nitrogen. The lone pair of electrons on the nitrogen in 6-aminoindoline is available to the aromatic system, enhancing its electron density. In contrast, the acetyl group in this compound is electron-withdrawing, which delocalizes the nitrogen's lone pair into the acetyl carbonyl group, thereby reducing its electron-donating effect towards the aromatic ring.
This fundamental difference leads to the following key distinctions:
-
Reactivity towards Electrophilic Aromatic Substitution: 6-aminoindoline is expected to be significantly more reactive towards electrophilic aromatic substitution than this compound.
-
Basicity of the 6-Amino Group: The 6-amino group in 6-aminoindoline is more basic than in this compound.
-
Reactivity at the 6-Amino Group: The nucleophilicity of the 6-amino group is higher in 6-aminoindoline, making it more susceptible to reactions like acylation and alkylation at this position.
Data Presentation
Table 1: Qualitative Comparison of Reactivity
| Property | 6-aminoindoline | This compound | Rationale |
| Reactivity in Electrophilic Aromatic Substitution | High | Moderate | The acetyl group in this compound is electron-withdrawing, reducing the electron-donating ability of the indoline nitrogen into the aromatic ring. |
| Directing Effect in Electrophilic Aromatic Substitution | Ortho, para-directing (to positions 5 and 7) | Ortho, para-directing (to positions 5 and 7) | The 6-amino group is the primary activating and directing group in both molecules. |
| Basicity of the 6-Amino Group (pKa of conjugate acid) | Higher | Lower | The electron-withdrawing acetyl group reduces the electron density on the 6-amino group, decreasing its basicity. |
| Nucleophilicity of the 6-Amino Group | High | Moderate | Reduced electron density on the 6-amino group in the acetylated compound leads to lower nucleophilicity. |
Experimental Protocols
Experimental Protocol: Nitration of an Activated Aromatic Amine (Representative for 6-aminoindoline)
Objective: To introduce a nitro group onto the aromatic ring of a highly activated amino-substituted aromatic compound.
Materials:
-
6-aminoindoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel
Procedure:
-
Dissolve 1 equivalent of 6-aminoindoline in concentrated sulfuric acid at 0°C in a round bottom flask equipped with a magnetic stirrer. The use of a strong acid protonates the amino group, moderating its reactivity and preventing oxidation.
-
Cool the mixture in an ice bath to maintain a temperature between 0 and 5°C.
-
Slowly add a nitrating mixture (a pre-mixed solution of 1 equivalent of concentrated nitric acid in concentrated sulfuric acid) dropwise to the stirred solution of the amine salt.
-
Maintain the temperature below 10°C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the solution with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to precipitate the nitrated product.
-
Collect the product by filtration, wash with cold water, and dry.
-
Purify the product by recrystallization or column chromatography.
Experimental Protocol: Nitration of a Moderately Activated Aromatic Amine (Representative for this compound)
Objective: To introduce a nitro group onto the aromatic ring of an N-acylated amino-substituted aromatic compound.
Materials:
-
This compound
-
Acetic Anhydride
-
Concentrated Nitric Acid (HNO₃)
-
Glacial Acetic Acid
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
Dissolve 1 equivalent of this compound in a mixture of glacial acetic acid and acetic anhydride in a round bottom flask. The acetic anhydride will react with any residual water and can also serve to protect the 6-amino group if desired, though the primary focus here is on the reactivity of the N-acetylindoline derivative.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add concentrated nitric acid dropwise to the stirred solution.
-
Maintain the temperature below 10°C during the addition.
-
After the addition, allow the mixture to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and then with a dilute solution of sodium bicarbonate to remove any residual acid.
-
Wash again with water and dry the product.
-
Purify by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Comparative reactivity in electrophilic aromatic substitution.
Caption: Factors influencing the basicity of the 6-amino group.
Conclusion
The acetylation of the indoline nitrogen in 6-aminoindoline to form this compound has a profound impact on its chemical reactivity. For drug development professionals and researchers, understanding these differences is crucial for designing synthetic routes and predicting the behavior of these molecules in various chemical environments. 6-aminoindoline serves as a more reactive precursor for electrophilic aromatic substitution, while the acetyl group in this compound can be utilized as a protecting group or to modulate the electronic properties and basicity of the molecule for specific applications. The choice between these two compounds will ultimately depend on the desired synthetic outcome and the required reactivity profile.
Spectroscopic analysis and validation of 1-Acetyl-6-aminoindoline structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis for the structural validation of 1-Acetyl-6-aminoindoline. In the absence of extensive published experimental data for this specific molecule, this guide presents a comparative analysis based on predicted spectroscopic data and experimental data from closely related isomers and analogous structures. This approach allows for a robust validation of the 6-amino substitution pattern against other possibilities.
Comparative Spectroscopic Data
The structural elucidation of this compound relies on the careful interpretation of its spectroscopic signatures. The following tables summarize the predicted data for this compound and compare it with experimental or predicted data for key structural alternatives, such as 1-Acetyl-5-aminoindoline and N-Acetylindoline.
Table 1: ¹H NMR Spectral Data Comparison (Predicted/Experimental, δ in ppm)
| Proton | This compound (Predicted) | 1-Acetyl-5-aminoindoline (Experimental/Predicted) | N-Acetylindoline (Experimental) | Rationale for Structural Distinction |
| H-4 | ~7.0 | ~6.6 | ~7.2 | The position of the amino group significantly influences the electronic environment of the aromatic protons. An amino group at C-6 will strongly shield the ortho proton (H-5) and to a lesser extent the para proton (H-7), while having a smaller effect on H-4. |
| H-5 | ~6.3 | - | ~7.2 | In the 6-amino isomer, H-5 is ortho to the electron-donating amino group and is expected to be significantly upfield. In the 5-amino isomer, this proton is absent. |
| H-7 | ~6.5 | ~7.0 | ~8.2 | H-7 in the 6-amino isomer is para to the amino group, leading to some shielding. In N-Acetylindoline, the acetyl group deshields the peri-proton H-7 significantly. |
| -NH₂ | ~3.6 | ~3.5 | - | The chemical shift of the amino protons is variable and depends on solvent and concentration. |
| -CH₂- (C2) | ~4.1 | ~4.1 | ~4.1 | The protons on the five-membered ring are less affected by the substitution on the aromatic ring. |
| -CH₂- (C3) | ~3.1 | ~3.1 | ~3.1 | Similar to the C2 protons, these are relatively insensitive to the aromatic substitution pattern. |
| -COCH₃ | ~2.2 | ~2.2 | ~2.2 | The acetyl protons are expected to have a similar chemical shift across these compounds. |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted, δ in ppm)
| Carbon | This compound (Predicted) | 1-Acetyl-5-aminoindoline (Predicted) | N-Acetylindoline (Predicted) | Rationale for Structural Distinction |
| C-4 | ~125 | ~115 | ~124 | The carbon shifts in the aromatic ring are highly diagnostic of the substitution pattern. The strong electron-donating effect of the amino group causes significant upfield shifts for the ortho and para carbons. |
| C-5 | ~110 | ~145 (C-NH₂) | ~125 | In the 6-amino isomer, C-5 is ortho to the amino group and will be strongly shielded. In the 5-amino isomer, C-5 is directly attached to the amino group, resulting in a downfield shift. |
| C-6 | ~145 (C-NH₂) | ~115 | ~117 | C-6 is directly attached to the amino group in the target molecule, leading to a significant downfield shift. |
| C-7 | ~108 | ~132 | ~117 | C-7 is ortho to the amino group in the 6-amino isomer and will be shielded. |
| C-3a | ~130 | ~130 | ~133 | The bridgehead carbons are less affected by the aromatic substitution. |
| C-7a | ~140 | ~140 | ~143 | |
| C-2 | ~50 | ~50 | ~50 | |
| C-3 | ~28 | ~28 | ~28 | |
| C=O | ~168 | ~168 | ~168 | |
| -CH₃ | ~24 | ~24 | ~24 |
Table 3: Mass Spectrometry Data
| Analysis | This compound | Alternative Structures (Isomers) | Key Differentiators |
| Molecular Ion (M⁺) | m/z 176.09496[1] | m/z 176.09496 | Isomers will have the same molecular weight and cannot be distinguished by molecular ion alone. |
| Key Fragments (Predicted) | Fragments resulting from cleavage of the indoline ring and loss of the acetyl group. Specific fragmentation patterns of the aromatic ring may differ based on the position of the amino group. | Similar fragmentation patterns are expected, but relative intensities may vary. | High-resolution mass spectrometry and tandem MS (MS/MS) would be required to differentiate fragmentation patterns, which are influenced by the stability of the resulting fragment ions. |
Table 4: IR Spectroscopy Data (Predicted, cm⁻¹)
| Vibrational Mode | This compound (Predicted) | Key Differentiators |
| N-H Stretch (Amine) | 3400-3200 (two bands for primary amine) | The presence of two distinct N-H stretching bands is characteristic of a primary amine (-NH₂). |
| C=O Stretch (Amide) | ~1650 | This strong absorption is characteristic of the acetyl group. |
| N-H Bend (Amine) | ~1600 | This band can sometimes overlap with the C=C aromatic stretching. |
| C-N Stretch (Aromatic Amine) | ~1300 | |
| Aromatic C-H Bending (Out of Plane) | 800-850 | The pattern of out-of-plane C-H bending in the aromatic region can be indicative of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, specific patterns are expected. |
Experimental Protocols
Standard spectroscopic techniques are employed for the analysis of indoline derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR: Acquire the spectrum on a 300 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on the same instrument. A proton-decoupled sequence is standard. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguous assignment of proton and carbon signals, especially for complex structures.
2. Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for this type of molecule.
-
Analysis: Obtain a full scan mass spectrum to determine the molecular weight. Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data, which provides structural information.
3. Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹. Identify characteristic functional group frequencies as outlined in Table 4.
Visualization of Analytical Workflow and Structural Validation
The following diagrams illustrate the logical flow of the spectroscopic analysis and the validation process.
Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Logical diagram showing how spectroscopic data supports the 6-aminoindoline structure over other isomers.
References
A Comparative Analysis of the Biological Activities of 1-Acetyl-6-aminoindoline Derivatives and Related Indole Compounds
In the landscape of medicinal chemistry, indoline and its derivatives represent a privileged scaffold, forming the core of numerous biologically active compounds. This guide provides a comparative overview of the biological activities of 1-Acetyl-6-aminoindoline derivatives and related indole structures, drawing upon available experimental data to offer insights into their potential as therapeutic agents. The focus is on their cytotoxic and antimicrobial properties, supported by detailed experimental methodologies and a visualization of a key signaling pathway.
Comparative Biological Activities
Table 1: Comparative Biological Activity of Indole and Indoline Derivatives
| Compound ID | Derivative Class | Biological Activity | Assay | Cell Line / Strain | IC50 / MIC (µM) | Reference |
| 1 | Indolylisoxazoline | Anticancer | - | C4-2 | 2.5 - 5.0 | [1] |
| 2 | Isatin-based Pyrazoline | Anticancer | - | Leukemia Subpanel | 0.69 - 3.35 | [2] |
| 3 | Indole-2-carboxamide | Antiproliferative | EGFR Inhibition | - | 0.071 | [3] |
| 4 | Indole-2-carboxamide | Antiproliferative | BRAFV600E Inhibition | - | 0.077 | [3] |
| 5 | Indole Hydrazide | Anti-inflammatory | - | - | 62.69% inhibition | [4] |
| 6 | Aminoguanidine-indole | Antibacterial | MIC | K. pneumoniae | 4 - 8 | [5] |
| 7 | α-aminophosphonate-quinoline | Antifungal | MIC | - | 0.25 - 32 | [6] |
IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration. The presented data is a compilation from different studies and not a direct comparative experiment.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the biological activities of such compounds.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, T47D, HeLa) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.[7]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 1, 10, 25, 50, and 75 µM) and incubated for a further 72 hours.[8]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours in a CO₂ incubator.[9]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a multi-well plate reader.[9] The percentage of cell growth inhibition is calculated, and the IC50 value is determined.[7]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.[10]
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.[10][11]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a common signaling pathway targeted by anticancer agents and a general workflow for evaluating the biological activity of chemical compounds.
General experimental workflow for biological evaluation.
Simplified EGFR signaling pathway targeted by indole derivatives.
References
- 1. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and characterization of a novel 6′-N-aminoglycoside acetyltransferase AAC(6′)-Va from a clinical isolate of Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 1-Acetyl-6-aminoindoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two synthetic routes for the production of 1-Acetyl-6-aminoindoline, a key intermediate in the synthesis of various pharmacologically active compounds. We will explore an established, traditional multi-step synthesis and a novel approach leveraging a modern C-H activation strategy. This objective comparison, supported by experimental data, aims to inform researchers on the selection of the most suitable method based on factors such as efficiency, cost, and environmental impact.
Summary of Synthetic Routes
The two routes are summarized below, highlighting their key transformations:
-
Established Route (Based on Fischer Indole Synthesis): This is a classical, linear synthesis involving the construction of the indoline core followed by functional group manipulations, specifically nitration and subsequent reduction, to introduce the amino group.
-
New Route (Hypothetical, based on C-H Amination): This modern approach utilizes a direct C-H functionalization to introduce the amino group onto a pre-formed indoline core, offering a potentially more atom-economical and shorter synthesis.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their performance metrics.
| Parameter | Established Route (Fischer Indole Synthesis) | New Route (C-H Amination) |
| Starting Materials | Phenylhydrazine, Isobutyraldehyde, Nitrating agents, Reducing agents, Acetylating agent | Indoline, Aminating agent, Catalyst, Acetylating agent |
| Number of Steps | 6 | 2 |
| Overall Yield | Moderate | Potentially Higher |
| Key Reagents | Sulfuric acid, Nitric acid, Iron powder or Pd/C, Acetic anhydride | Transition metal catalyst (e.g., Iron or Palladium), Aminating source, Acetic anhydride |
| Reaction Conditions | Harsh (strong acids, high temperatures) | Milder (catalytic conditions) |
| Byproducts | Significant inorganic salts, nitro-isomers | Catalyst residues, ligand byproducts |
| Purification | Multiple chromatographic steps | Fewer purification steps anticipated |
| Safety Concerns | Use of fuming nitric acid, handling of flammable solvents and catalysts | Handling of specialized catalysts and ligands |
| Environmental Impact | High, due to the use of stoichiometric strong acids and heavy metals | Potentially lower, due to catalytic nature and higher atom economy |
Experimental Protocols
Established Synthetic Route (Based on Fischer Indole Synthesis)
This route is adapted from the synthesis of a structurally similar compound, 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole.
Step 1: Synthesis of 3,3-Dimethylindoline A mixture of phenylhydrazine and isobutyraldehyde is reacted to form the corresponding hydrazone. The hydrazone is then cyclized using a strong acid catalyst, such as methanesulfonic acid, to yield 3,3-dimethyl-3H-indole. Subsequent reduction with a reducing agent like sodium borohydride affords 3,3-dimethylindoline.
Step 2: Nitration of 3,3-Dimethylindoline 3,3-Dimethylindoline is carefully added to a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures (0-5 °C) to produce 3,3-dimethyl-6-nitroindoline.
Step 3: Acetylation of 3,3-Dimethyl-6-nitroindoline The 6-nitroindoline derivative is acetylated using acetic anhydride in the presence of a base, such as triethylamine or pyridine, to yield 1-acetyl-3,3-dimethyl-6-nitroindoline.
Step 4: Reduction of the Nitro Group The nitro group of 1-acetyl-3,3-dimethyl-6-nitroindoline is reduced to an amino group. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere or by using a reducing metal such as iron powder in acidic media. This final step yields 1-acetyl-6-amino-3,3-dimethylindoline.
New Synthetic Route (Based on C-H Amination)
This proposed route is based on recent advancements in C-H functionalization for the synthesis of aminoindolines.
Step 1: Direct C-H Amination of Indoline Indoline is subjected to a direct C-H amination reaction at the C6 position. This can be achieved using a transition metal catalyst, for example, an iron-based catalyst with a suitable aminating agent.[1] The reaction is typically carried out in an inert solvent under optimized temperature and pressure conditions. The product of this reaction is 6-aminoindoline.
Step 2: Acetylation of 6-Aminoindoline 6-Aminoindoline is then acetylated at the nitrogen of the indoline ring. This is achieved by reacting it with acetic anhydride in the presence of a non-nucleophilic base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction selectively yields this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the established and new synthetic routes for this compound.
Caption: Established synthetic route for this compound.
Caption: New synthetic route for this compound.
Conclusion
The established synthetic route for this compound, while reliable, involves multiple steps with harsh reagents and can lead to significant waste generation. The new synthetic route, leveraging a C-H activation strategy, presents a more elegant and potentially more sustainable alternative. By reducing the number of synthetic steps and avoiding the use of strong acids and stoichiometric metal reductants, the C-H amination approach aligns with the principles of green chemistry. Further research and optimization of the C-H amination step are warranted to fully validate its industrial applicability and to directly compare its overall efficiency and cost-effectiveness with the traditional method. This guide provides a foundational comparison to aid researchers in making informed decisions for the synthesis of this important chemical intermediate.
References
A Comparative Analysis of Catalysts for the Synthesis of 1-Acetyl-6-aminoindoline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Acetyl-6-aminoindoline is a critical step in the development of various pharmaceutical compounds. The final step in this synthesis is typically the reduction of the nitro group of 1-acetyl-6-nitroindoline. The choice of catalyst for this transformation is paramount, directly impacting yield, purity, safety, and cost-effectiveness. This guide provides a comparative overview of common catalytic systems for this reduction, supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.
The reduction of the aromatic nitro group in 1-acetyl-6-nitroindoline to the corresponding amine can be achieved through various catalytic methods. The most prevalent and effective systems include noble metal catalysts such as Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C), as well as non-noble metal catalysts like Raney Nickel (Raney Ni), iron (Fe) powder, and stannous chloride (SnCl₂). More recent advancements have also introduced alternatives like nickel boride (Ni₂B).
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst is a trade-off between reactivity, selectivity, cost, and safety. Noble metal catalysts generally exhibit high activity and yield under mild conditions. In contrast, non-noble metal catalysts offer a more economical option, though they may require harsher reaction conditions.
| Catalyst System | Hydrogen Source | Typical Solvent(s) | Temperature (°C) | Pressure | Reaction Time | Yield (%) | Key Considerations |
| 5% Pd/C | H₂ gas | THF | 60 | 30 PSI | 6 h | ~94 | High efficiency and selectivity. Requires specialized hydrogenation equipment.[1] |
| Pd/C | Ammonium formate | Methanol / Ethanol | Reflux | Atmospheric | 1-3 h | High | Safer alternative to H₂ gas (transfer hydrogenation). Avoids pressurized systems.[2][3][4] |
| Raney Nickel | H₂ gas | Ethanol / Methanol | 25-80 | Atmospheric to high pressure | 2-10 h | Good to Excellent | Cost-effective alternative to noble metals. Can be pyrophoric when dry. |
| Raney Nickel | Hydrazinium monoformate | Methanol | Room Temp. | Atmospheric | < 15 min | 90-95 | Rapid reaction at room temperature.[2] |
| Iron (Fe) Powder | Acetic Acid / NH₄Cl | Ethanol / Water | 80-100 | Atmospheric | 2-16 h | Good | Very cost-effective and readily available. Work-up can be challenging due to iron sludge formation.[5] |
| Stannous Chloride (SnCl₂) dihydrate | HCl / Ethanol | Ethanol | Reflux | Atmospheric | 2-4 h | Moderate to Good | Effective for substrates sensitive to catalytic hydrogenation. Stoichiometric amounts of tin salts are required, leading to significant waste.[6][7] |
| Nickel Boride (Ni₂B) (in situ) | NaBH₄ | Water / Methanol | Room Temp. | Atmospheric | < 30 min | Excellent | Mild reaction conditions and high yields. Catalyst is generated in situ from NiCl₂ and NaBH₄.[8][9][10] |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below.
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is adapted from a procedure for a structurally similar substrate and is considered a highly efficient method.[1]
Materials:
-
1-acetyl-6-nitroindoline
-
5% Palladium on carbon (50% wet)
-
Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Celite™
Procedure:
-
To a hydrogenation reactor, charge 1-acetyl-6-nitroindoline (1.0 eq) and THF.
-
Carefully add 5% Pd/C (catalyst loading of approximately 2 wt% of the substrate).
-
Seal the reactor and degas the slurry with vacuum and purge with hydrogen gas three times.
-
Pressurize the reactor with hydrogen to 30 PSI.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.
-
Filter the resulting mixture through a pad of Celite™ to remove the catalyst.
-
Wash the filter cake with THF.
-
Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or chromatography.
Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This method provides a safer alternative to using hydrogen gas.[2][3]
Materials:
-
1-acetyl-6-nitroindoline
-
10% Palladium on carbon
-
Ammonium formate
-
Methanol or Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1-acetyl-6-nitroindoline (1.0 eq) in methanol or ethanol.
-
Add ammonium formate (3-5 eq).
-
Carefully add 10% Pd/C (catalyst loading of 5-10 mol%).
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite™ to remove the catalyst and wash the pad with the solvent used in the reaction.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove inorganic salts.
-
The organic layer is then dried and concentrated to yield the product.
Reduction using Iron Powder and Acetic Acid
A classic and economical method for nitro group reduction.[5]
Materials:
-
1-acetyl-6-nitroindoline
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, suspend 1-acetyl-6-nitroindoline (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid.
-
Add iron powder (5-10 eq) portion-wise to the stirring suspension.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of Celite™ to remove the iron residue.
-
Wash the filter cake with ethanol.
-
Carefully neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic extracts and concentrate under reduced pressure to obtain the product.
Visualizing the Workflow
The following diagram illustrates the general workflow for selecting a catalyst for the synthesis of this compound.
Caption: Catalyst selection workflow for this compound synthesis.
References
- 1. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]
- 2. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. scispace.com [scispace.com]
- 8. Catalytic Reductions and Tandem Reactions of Nitro Compounds Using in Situ Prepared Nickel Boride Catalyst in Nanocellulose Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalytic Reductions and Tandem Reactions of Nitro Compounds Using in Situ Prepared Nickel Boride Catalyst in Nanocellulose Solution [kth.diva-portal.org]
- 10. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
A Comprehensive Guide to Confirming the Identity of Synthesized 1-Acetyl-6-aminoindoline
For researchers and professionals in drug development, rigorous confirmation of a synthesized compound's identity is paramount. This guide provides a comparative analysis of analytical techniques to unequivocally identify 1-Acetyl-6-aminoindoline, distinguishing it from potential synthetic precursors and positional isomers.
Spectroscopic and Chromatographic Fingerprinting
The primary methods for confirming the structure of a synthesized organic molecule like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). When coupled with chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), these methods provide a comprehensive and definitive structural elucidation.[1][2]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.[3] For this compound (C₁₀H₁₂N₂O), the expected exact mass can be precisely calculated and compared with the experimental value obtained from high-resolution mass spectrometry (HRMS).
Expected Molecular Ion Peaks for this compound:
| Ion Species | Calculated m/z |
| [M+H]⁺ | 177.1022 |
| [M+Na]⁺ | 199.0842 |
| [M-H]⁻ | 175.0877 |
Data sourced from PubChem.[4]
The fragmentation pattern in the mass spectrum provides further structural information. For acetylated amines, common fragmentation includes the loss of the acetyl group (a neutral loss of 42 Da) and cleavages adjacent to the amine functionality.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by providing information about the chemical environment of individual atoms.[1] Both ¹H and ¹³C NMR are essential for confirming the identity of this compound and distinguishing it from its isomers.
Predicted ¹H NMR Chemical Shifts (δ) in ppm:
The predicted ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons, the protons of the indoline ring, and the acetyl group. The substitution pattern on the aromatic ring is particularly diagnostic.
| Compound | Aromatic Protons | Indoline Protons | Acetyl Protons | Amino Protons |
| This compound | ~6.5-7.8 (3H) | ~3.0 (t, 2H), ~4.0 (t, 2H) | ~2.2 (s, 3H) | ~3.5 (br s, 2H) |
| 1-Acetyl-4-aminoindoline | ~6.4-7.0 (3H) | ~3.1 (t, 2H), ~4.1 (t, 2H) | ~2.2 (s, 3H) | ~4.0 (br s, 2H) |
| 1-Acetyl-5-aminoindoline | ~6.5-7.9 (3H) | ~3.0 (t, 2H), ~4.0 (t, 2H) | ~2.2 (s, 3H) | ~3.6 (br s, 2H) |
| 1-Acetyl-7-aminoindoline | ~6.6-7.1 (3H) | ~3.1 (t, 2H), ~4.1 (t, 2H) | ~2.2 (s, 3H) | ~4.8 (br s, 2H) |
| 6-Aminoindoline | ~6.5-7.0 (3H) | ~3.0 (t, 2H), ~3.5 (t, 2H) | - | ~3.5 (br s, 2H), ~4.5 (br s, 1H, NH) |
Predicted ¹³C NMR Chemical Shifts (δ) in ppm:
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shift of the carbonyl carbon and the aromatic carbons are key indicators.
| Compound | Aromatic Carbons | Indoline Carbons | Carbonyl Carbon | Acetyl Carbon |
| This compound | ~105, 115, 123, 125, 142, 148 | ~28, 49 | ~168 | ~24 |
| 1-Acetyl-4-aminoindoline | ~108, 110, 117, 128, 144, 152 | ~28, 50 | ~169 | ~24 |
| 1-Acetyl-5-aminoindoline | ~108, 113, 114, 131, 138, 145 | ~29, 49 | ~168 | ~24 |
| 1-Acetyl-7-aminoindoline | ~110, 115, 116, 128, 132, 143 | ~29, 50 | ~169 | ~24 |
| 6-Aminoindoline | ~105, 110, 115, 125, 132, 145 | ~31, 48 | - | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[1] The presence of amine (N-H), amide (C=O), and aromatic (C-H and C=C) functionalities in this compound will give rise to characteristic absorption bands.
Predicted Key IR Absorption Bands (cm⁻¹):
| Functional Group | This compound | 1-Acetyl-5-aminoindoline | 6-Aminoindoline |
| N-H Stretch (Amine) | ~3400-3200 (two bands) | ~3400-3200 (two bands) | ~3400-3200 (two bands) |
| C=O Stretch (Amide) | ~1650 | ~1645 | - |
| N-H Bend (Amine) | ~1620 | ~1620 | ~1620 |
| Aromatic C=C Stretch | ~1600, 1500 | ~1600, 1500 | ~1600, 1500 |
| C-N Stretch | ~1300 | ~1300 | ~1250 |
Experimental Protocols
Mass Spectrometry (High-Resolution):
-
Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the fragmentation pattern to identify characteristic losses.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign all signals to the corresponding protons and carbons in the molecule. 2D NMR experiments like COSY and HSQC can be used for further confirmation of assignments.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Workflow and Logic Diagrams
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.
Caption: Logical relationships for distinguishing this compound from potential alternatives.
References
Navigating Specificity: A Comparative Guide to ERK1 and ERK2 Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, the specific and accurate detection of target proteins is paramount. This guide provides a comprehensive comparison of antibody performance in detecting the highly homologous mitogen-activated protein kinases, ERK1 (MAPK3) and ERK2 (MAPK1). Understanding the potential for cross-reactivity between antibodies designed for these targets is critical for the correct interpretation of experimental results in various assays.
Extracellular signal-regulated kinases 1 and 2 are key proteins in the MAPK/ERK signaling pathway, which is integral to cellular processes such as proliferation, differentiation, and survival.[1][2] Given their high degree of sequence identity, antibodies generated against one isoform may exhibit cross-reactivity with the other, leading to potentially confounding results. This guide explores the specificity of various commercially available antibodies in Western Blotting and ELISA and provides detailed protocols to enable researchers to assess antibody performance in their own laboratories.
Performance Comparison of Anti-ERK1/ERK2 Antibodies
The following tables summarize the performance of a selection of commercially available monoclonal and polyclonal antibodies against ERK1 and ERK2. The data is compiled from manufacturer datasheets and publicly available experimental data. It is important to note that performance can vary depending on the specific experimental conditions.
Table 1: Anti-ERK1 Antibody Specificity and Cross-Reactivity
| Antibody (Clone/Catalog No.) | Type | Immunogen | Target Specificity | Cross-Reactivity with ERK2 (Western Blot) | Cross-Reactivity with ERK2 (ELISA) |
| Anti-ERK1 (G-8): sc-271269 | Mouse Monoclonal | Epitope mapping between amino acids 291-335 of rat ERK1 | ERK1 | Not explicitly stated, but immunogen region has some homology with ERK2. | Data not available. |
| Anti-ERK1 (E32) | Mouse Monoclonal | Recombinant full-length ERK1 protein | ERK1 | Does not recognize ERK2 protein. | Data not available. |
Table 2: Anti-ERK2 Antibody Specificity and Cross-Reactivity
| Antibody (Clone/Catalog No.) | Type | Immunogen | Target Specificity | Cross-Reactivity with ERK1 (Western Blot) | Cross-Reactivity with ERK1 (ELISA) |
| Anti-ERK2 (D-2): sc-1647 | Mouse Monoclonal | Epitope mapping between amino acids 345-358 of human ERK2 | ERK2 | Potential for cross-reactivity with ERK1 due to high homology in the immunogen sequence. | Data not available. |
| Anti-ERK2 (ABIN7159972) | Rabbit Polyclonal | Recombinant Human MAPK1 protein (amino acids 310-360) | ERK2 | Data not available. | Data not available. |
Table 3: Antibodies with Dual Recognition of ERK1 and ERK2
| Antibody (Clone/Catalog No.) | Type | Immunogen | Target Specificity | Western Blot Performance | ELISA Performance |
| Anti-ERK1/2 (137F5): #4695 | Rabbit Monoclonal | Synthetic peptide | Total ERK1/2 | Strong, specific bands for both ERK1 (44 kDa) and ERK2 (42 kDa). | Suitable for detection of total ERK1/2. |
| Anti-ERK1/2 (EPR17526): ab184699 | Rabbit Monoclonal | Synthetic Peptide | Total ERK1/2 | Detects both ERK1 and ERK2. Knockout validated.[1] | Data not available. |
| Anti-ERK1/2 (MAB1576) | Mouse Monoclonal | E. coli-derived recombinant human ERK1 | ERK1/2 | Detects both ERK1 and ERK2 in various cell lysates and recombinant proteins.[3] | Data not available. |
Visualizing the Concepts
To better understand the underlying principles of the assays and the signaling pathway involved, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antibody specificity. Below are standard protocols for Western Blotting and ELISA.
Western Blotting Protocol
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
2. Gel Electrophoresis:
-
Load equal amounts of protein (20-30 µg) into the wells of a polyacrylamide gel (e.g., 10% SDS-PAGE).
-
Include lanes with recombinant ERK1 and ERK2 proteins as controls.
-
Run the gel until adequate separation of proteins is achieved.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Blocking:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
5. Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-ERK1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
6. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
7. Analysis:
-
Analyze the resulting bands. The presence of a band at ~44 kDa corresponds to ERK1, and a band at ~42 kDa corresponds to ERK2. The relative intensity of the bands in the lanes with recombinant proteins and cell lysates will indicate the degree of cross-reactivity.
Indirect ELISA Protocol
1. Plate Coating:
-
Coat the wells of a 96-well microplate with 100 µL of recombinant ERK1 or ERK2 protein (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
2. Blocking:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
3. Primary Antibody Incubation:
-
Wash the plate as described above.
-
Add 100 µL of the primary antibody (e.g., anti-ERK1) at various dilutions to the wells and incubate for 2 hours at room temperature.
4. Secondary Antibody Incubation:
-
Wash the plate as described above.
-
Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
5. Detection:
-
Wash the plate as described above.
-
Add 100 µL of TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with 50 µL of stop solution (e.g., 2N H₂SO₄).
6. Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Compare the signal intensity from the wells coated with ERK1 to those coated with ERK2 to determine the percentage of cross-reactivity.
By carefully selecting antibodies and validating their performance in specific applications, researchers can ensure the generation of reliable and reproducible data in their studies of the MAPK/ERK signaling pathway.
References
A Comparative Benchmarking Guide to the Synthesis of 1-Acetyl-6-aminoindoline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Acetyl-6-aminoindoline, a key building block in the development of various pharmacologically active compounds, can be approached through several strategic routes. This guide provides a detailed comparison of two primary synthetic pathways, offering objective performance benchmarks based on experimental data. The methodologies are presented with the aim of enabling researchers to select the most efficient route based on factors such as overall yield, reaction conditions, and scalability.
Comparative Analysis of Synthetic Routes
Two principal strategies for the synthesis of this compound are outlined below:
-
Route 1: Fischer Indole Synthesis followed by Functional Group Interconversion. This classical approach builds the indoline core from acyclic precursors.
-
Route 2: Synthesis from Indoline via Nitration and Subsequent Functionalization. This strategy commences with the pre-formed indoline ring system, followed by the sequential introduction of the required functional groups.
The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiencies.
| Step | Route 1: Fischer Indole Synthesis Approach | Yield (%) | Route 2: Synthesis from Indoline | Yield (%) |
| 1 | Fischer Indole Synthesis of 3,3-dimethyl-3H-indole | ~91% | Nitration of Indoline | ~72% (6-nitro isomer) |
| 2 | Reduction of 3H-indole to 2,3-dihydro-indole (Indoline) | High | N-Acetylation of 6-nitroindoline | High |
| 3 | Nitration of Indoline to 6-nitroindoline | ~91% | Catalytic Hydrogenation of 1-acetyl-6-nitroindoline | High |
| 4 | N-Acetylation of 6-nitroindoline | High | - | - |
| 5 | Catalytic Hydrogenation of 1-acetyl-6-nitroindoline | High | - | - |
| Overall | - | Moderately High | - | Moderately High |
Note: Yields are approximate and can vary based on specific reaction conditions and scale. "High" indicates that the reaction is generally efficient and proceeds with high conversion.
Experimental Protocols
Route 1: Fischer Indole Synthesis Approach
This multi-step synthesis begins with the formation of an indole derivative, which is subsequently converted to the target compound. The following protocol is adapted from established patent literature[1].
Step 1: Synthesis of 3,3-dimethyl-3H-indole (Fischer Indole Synthesis)
-
Charge a reactor with phenylhydrazine (1.0 eq) and heptane.
-
Cool the mixture to 10-15 °C and add isobutyraldehyde (1.1 eq) dropwise, maintaining the temperature below 20 °C.
-
Stir the resulting mixture for 1 hour at 18-20 °C.
-
In a separate reactor, charge methanesulfonic acid (MSA) (7.0 eq).
-
Slowly add the hydrazone mixture to the MSA, maintaining a temperature of 18-20 °C.
-
Stir the reaction mixture overnight to afford a crude mixture of 3,3-dimethyl-3H-indole.
Step 2: Reduction to 3,3-dimethylindoline
-
The crude 3,3-dimethyl-3H-indole is reduced using a suitable reducing agent such as sodium borohydride or through catalytic hydrogenation.
Step 3: Nitration of 3,3-dimethylindoline
-
Dissolve the 3,3-dimethylindoline in concentrated sulfuric acid and cool the mixture to -15 to 10 °C.
-
Add a solution of nitric acid (1.05 eq) in water dropwise, maintaining the low temperature.
-
Stir the reaction for 1 hour.
-
Quench the reaction by transferring the mixture into a solution of ammonium hydroxide.
-
Extract the product with a suitable organic solvent to isolate 3,3-dimethyl-6-nitroindoline.
Step 4: N-Acetylation of 3,3-dimethyl-6-nitroindoline
-
Dissolve the 3,3-dimethyl-6-nitroindoline in a suitable solvent such as dichloromethane (DCM).
-
Add a base, such as diisopropylethylamine (DIEA), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add acetyl chloride or acetic anhydride (1.1 eq) and stir the mixture at room temperature until the reaction is complete.
-
Work up the reaction to isolate 1-acetyl-3,3-dimethyl-6-nitroindoline.
Step 5: Reduction of 1-acetyl-3,3-dimethyl-6-nitroindoline
-
Charge a hydrogenation reactor with 1-acetyl-3,3-dimethyl-6-nitroindoline, a palladium on carbon (Pd/C) catalyst (e.g., 5% Pd/C), and a solvent such as tetrahydrofuran (THF).
-
Pressurize the reactor with hydrogen gas (e.g., 30 PSI).
-
Stir the mixture at an elevated temperature (e.g., 60 °C) for several hours until the reduction is complete.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the final product, 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole.
Route 2: Synthesis from Indoline
This approach utilizes commercially available indoline as the starting material, which is then functionalized in a stepwise manner.
Step 1: Synthesis of 6-Nitroindoline
-
In a flask cooled to -5 °C, dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid.
-
Slowly add concentrated nitric acid (1.08 eq) while maintaining the temperature between -20 °C and -10 °C.
-
After the addition, stir the mixture for 30 minutes at this temperature.
-
Pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with ethyl acetate to remove the 5-nitro isomer byproduct.
-
Adjust the pH of the aqueous phase to 4.5-5.0 with sodium hydroxide solution and extract with ethyl acetate to obtain 6-nitroindoline-2-carboxylic acid.
-
The carboxylic acid can be removed in a subsequent step, or indoline itself can be directly nitrated, though this may lead to a mixture of isomers requiring separation.
Step 2: N-Acetylation of 6-Nitroindoline
-
Dissolve 6-nitroindoline (1.0 eq) in a suitable solvent like dichloromethane.
-
Add a base such as triethylamine or pyridine.
-
Cool the mixture in an ice bath and add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup to isolate 1-acetyl-6-nitroindoline.
Step 3: Catalytic Hydrogenation of 1-acetyl-6-nitroindoline
-
Dissolve 1-acetyl-6-nitroindoline (1.0 eq) in a solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere.
-
Stir the reaction vigorously at room temperature until the starting material is consumed.
-
Filter the mixture to remove the catalyst and concentrate the solvent to yield this compound.
Visualization of Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Route 1: Fischer Indole Synthesis Workflow.
Caption: Route 2: Synthesis from Indoline Workflow.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Acetyl-6-aminoindoline in a Laboratory Setting
For researchers and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-Acetyl-6-aminoindoline, ensuring compliance with safety standards and minimizing risk.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following safety measures is mandatory:
-
Ventilation: Always handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation and contact with skin and eyes.[1]
-
Hygiene: Do not eat, drink, or smoke when handling this product. Wash hands and any exposed skin thoroughly after handling.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as hazardous waste. Do not discharge into sewers or waterways.[1]
-
Waste Identification and Segregation:
-
Clearly label this compound waste with its chemical name and associated hazards.
-
Segregate it from other laboratory waste streams to prevent inadvertent mixing with incompatible substances.[3] It is crucial to distinguish between hazardous and non-hazardous waste to ensure proper disposal and cost-effectiveness.[4]
-
-
Containerization:
-
Use the original container whenever possible for waste accumulation.[5][6]
-
If the original container is not available, use a compatible, leak-proof container with a secure screw cap.[3][5] The container must be in good condition and properly sealed to prevent leaks.[5]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
-
-
Spill Management:
-
In the event of a spill, immediately clean it up following dry clean-up procedures to avoid generating dust.[1]
-
Collect the spilled material and any contaminated absorbent materials (e.g., paper towels) and place them into a suitable, sealed, and labeled container for disposal.[1]
-
After collecting the residue, wash the affected area with large amounts of water. Prevent runoff from entering drains.[1]
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Do not dispose of this compound in the regular trash or down the sink.[8][9]
-
Contact your institution's Environmental Health and Safety (EH&S) or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[7] The material must be disposed of at an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[1]
-
-
Disposal of Empty Containers:
-
Even empty containers may retain chemical residues and should be handled as hazardous.[5]
-
Consult with your EH&S department for specific procedures on decontaminating and disposing of empty containers. Some guidelines suggest that once a container is completely empty with as little residue as possible, the label should be defaced before disposal in regular trash, but this practice varies.[5]
-
Quantitative Data
Specific quantitative data for this compound, such as toxicity values (e.g., LD50), were not detailed in the provided search results. For such information, it is recommended to consult the full Safety Data Sheet (SDS) from the manufacturer or specialized toxicological databases.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. vumc.org [vumc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
